PI3K/mTOR Inhibitor-3
Descripción
Propiedades
IUPAC Name |
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAZXIQANTUOY-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731332 | |
| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207358-59-5 | |
| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dual PI3K/mTOR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[4][5][6][7] Dual PI3K/mTOR inhibitors represent a significant advancement in targeted cancer therapy, concurrently blocking two key nodes in this essential signaling network. This guide provides a detailed overview of the mechanism of action of these inhibitors, supported by quantitative data, experimental protocols, and visual diagrams.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[2] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[2]
Once activated, AKT proceeds to phosphorylate a multitude of downstream targets, leading to the activation of mTOR Complex 1 (mTORC1). A key mechanism of mTORC1 activation by AKT is through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[4] Activated mTORC1 then phosphorylates downstream effectors like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), promoting protein synthesis and cell growth.[1][3] The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 to PIP2.[1][4]
Mechanism of Action of Dual PI3K/mTOR Inhibitors
Dual PI3K/mTOR inhibitors are small molecules that competitively bind to the ATP-binding site in the catalytic domains of both PI3K and mTOR kinases.[8] This dual inhibition leads to a comprehensive blockade of the signaling pathway, both upstream and downstream of AKT.[7] By inhibiting PI3K, these compounds prevent the production of PIP3, thereby blocking the activation of AKT. Simultaneously, by inhibiting mTOR, they directly prevent the phosphorylation of its downstream effectors, such as p70S6K and 4EBP1.[8] This two-pronged approach is believed to be more effective than targeting either kinase alone, as it can overcome feedback loops that may be activated when only a single node is inhibited.[7]
Signaling Pathway Inhibition
Quantitative Data: Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50) of several representative dual PI3K/mTOR inhibitors against different PI3K isoforms and mTOR.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Reference |
| BEZ235 (Dactolisib) | 4 | 75 | 5 | 7 | 20.7 | [9][] |
| GDC-0980 (Apitolisib) | 5 | 27 | 14 | 7 | - | [9] |
| PF-04691502 | 1.8 | 2.1 | 1.9 | 1.6 | 16 | [11] |
| GSK1059615 | 0.4 | 0.6 | 5 | 2 | 12 | [11] |
| PI-103 | 8.4 | - | 86 | - | 5.7 | [11] |
| GNE-477 | 4 | - | - | - | 21 (Kiapp) | [] |
| PKI-587 (Gedatolisib) | 0.4 | - | - | - | 1.6 | [] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a dual PI3K/mTOR inhibitor against purified PI3K and mTOR kinases.
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used.
-
The inhibitor is serially diluted to a range of concentrations.
-
The kinase, inhibitor, and the substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR) are incubated in a reaction buffer containing ATP.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed is quantified. For lipid kinases like PI3K, this can be measured by detecting the amount of ADP produced using a coupled luciferase/luciferin system. For protein kinases, phosphorylated substrate can be detected using specific antibodies or by measuring the incorporation of radiolabeled ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Pathway Inhibition
Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway in cultured cells.
Methodology:
-
Cancer cell lines with a known activated PI3K/mTOR pathway are seeded and allowed to attach.
-
Cells are treated with various concentrations of the dual PI3K/mTOR inhibitor or vehicle control for a specified duration (e.g., 2-24 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, p-4EBP1 (Thr37/46), total 4EBP1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the extent of pathway inhibition.[12][13]
Experimental Workflow for Western Blot Analysis
Cell Viability/Proliferation Assay
Objective: To evaluate the effect of the dual PI3K/mTOR inhibitor on the growth and survival of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT/WST-1 Assays: These assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.
-
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value for cell growth inhibition is determined.[14]
Conclusion
Dual PI3K/mTOR inhibitors offer a potent and rational approach to targeting a signaling pathway that is fundamental to the growth and survival of many cancers. By simultaneously inhibiting two critical kinases, these agents can achieve a more complete and durable pathway blockade compared to single-target inhibitors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these compounds, enabling researchers to characterize their mechanism of action and therapeutic potential. The continued development and clinical investigation of dual PI3K/mTOR inhibitors hold significant promise for advancing cancer therapy.[5][6][15][16][17]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facebook [cancer.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of Dual PI3K/mTOR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "PI3K/mTOR Inhibitor-3" is not a recognized designation in publicly available scientific literature. Therefore, this guide focuses on two well-characterized, potent dual PI3K/mTOR inhibitors, Gedatolisib (PKI-587) and PF-04691502 , as representative examples to fulfill the technical requirements of this whitepaper.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in numerous human cancers has made it a prime target for therapeutic intervention.[3][4] The pathway is complex, featuring feedback loops that can circumvent the effects of single-target inhibitors. For instance, inhibiting only the mTORC1 complex can lead to feedback activation of AKT signaling, potentially mitigating the therapeutic effect.[5]
Dual PI3K/mTOR inhibitors were developed to address this challenge by simultaneously blocking two critical nodes in the pathway. This comprehensive blockade is designed to prevent feedback mechanisms, leading to a more complete and sustained inhibition of downstream signaling and enhanced anti-tumor activity.[5] This guide delves into the discovery, synthesis, and preclinical evaluation of two prominent dual inhibitors: Gedatolisib and PF-04691502.
Discovery and Synthesis
Gedatolisib (PKI-587 / PF-05212384)
Gedatolisib is a potent, intravenous, dual PI3K/mTOR inhibitor.[5] It is a bis(morpholino-1,3,5-triazine) derivative selected for its potent in vitro activity against all four class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[5][6]
A practical, convergent, and large-scale synthetic route for Gedatolisib has been developed that avoids palladium coupling methods. A key step in this synthesis involves the use of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine and 2,2′-dichlorodiethyl ether to prepare the essential dimorpholine intermediate. This process allows for the production of Gedatolisib in five steps with high purity.[5] Simplified analogues of Gedatolisib have also been designed and synthesized to explore the structure-activity relationship.[7]
PF-04691502
PF-04691502 is a potent, selective, and orally bioavailable ATP-competitive dual inhibitor of PI3K and mTOR kinases.[3][8] It is a 4-methylpyridopyrimidinone derivative identified through a high-throughput screening effort to find PI3Kα inhibitors.[9] Structure-based drug design and optimization of physicochemical properties led to the selection of PF-04691502 as a clinical candidate.[4][9] The synthesis of its tricyclic imidazo[10][11]naphthyridine series has been described, providing a general route for preparing this class of compounds.[12]
Mechanism of Action
Gedatolisib and PF-04691502 function by binding to the ATP-binding pocket of the class I PI3K catalytic subunits (p110α, β, γ, and δ) and the kinase domain of mTOR.[3][5] By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.[2][13] Simultaneously, their inhibition of both mTORC1 and mTORC2 blocks downstream signaling related to protein synthesis and cell growth, and also prevents the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of Gedatolisib and PF-04691502.
Table 1: Enzymatic Inhibitory Activity (IC₅₀ / Kᵢ in nM)
| Target | Gedatolisib (IC₅₀, nM) | PF-04691502 (Kᵢ, nM) |
| PI3Kα | 0.4[10][14] | 1.8[15] |
| PI3Kβ | 6[11] | 2.1[15] |
| PI3Kγ | 5.4[10][14] | 1.9[15] |
| PI3Kδ | 8[11] | 1.6[15] |
| mTOR | 1.6[10][14] | 16[15] |
| mTORC1 (cellular) | N/A | 32 (IC₅₀)[15] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀ in nM)
| Cell Line | Cancer Type | Gedatolisib (IC₅₀, nM) | PF-04691502 (IC₅₀, nM) |
| MDA-361 | Breast Cancer | 4[10] | N/A |
| PC3-MM2 | Prostate Cancer | 13.1[5] | N/A |
| BT20 | Breast Cancer | N/A | 313[15] |
| SKOV3 | Ovarian Cancer | N/A | 188[15] |
| U87MG | Glioblastoma | N/A | 179[15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PI3K/mTOR inhibitors. The following sections provide protocols for key in vitro assays.
In Vitro Kinase Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K or mTOR by measuring the amount of ADP produced.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Gedatolisib) in DMSO and then in the appropriate kinase assay buffer. Prepare solutions of the recombinant PI3K or mTOR enzyme, the substrate (e.g., PIP2 for PI3K), and ATP.[13]
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).[13]
-
Enzyme Addition: Add the diluted kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[13]
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.[13]
-
Signal Generation: Stop the reaction by adding a reagent like ADP-Glo™, which depletes the remaining ATP. After a 40-minute incubation, add a kinase detection reagent to convert the ADP produced into ATP and generate a luminescent signal.[13]
-
Data Acquisition: After a final 30-minute incubation, measure the luminescence using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
Cell Viability / Anti-Proliferation Assay (MTS Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., BT20, U87MG) in a 96-well plate at a density of approximately 3,000 cells per well and allow them to attach overnight.[8][10]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a period of 72 hours.[16]
-
MTS Reagent Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (PMS) to each well.[10]
-
Incubation: Incubate the plate for 1-2 hours in a cell culture incubator. During this time, viable, metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.[10]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.[16]
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6 Ribosomal Protein, providing a direct measure of target engagement in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with various concentrations of the inhibitor for the desired time.[2]
-
Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS, then lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Collect the supernatant containing the total protein after centrifugation.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the bicinchoninic acid (BCA) assay to ensure equal protein loading.[1]
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT Ser473, total AKT) overnight at 4°C.[2]
-
Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18]
-
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.[18]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[17]
Conclusion
Dual PI3K/mTOR inhibitors like Gedatolisib and PF-04691502 represent a rational and potent strategy for targeting a key signaling pathway in oncology. Their discovery has been guided by a combination of high-throughput screening and structure-based drug design, leading to compounds with nanomolar potency against both PI3K and mTOR kinases. The comprehensive preclinical evaluation of these inhibitors, employing a suite of biochemical and cell-based assays as detailed in this guide, is essential to characterizing their mechanism of action and anti-proliferative effects. This in-depth understanding is critical for their continued development and clinical application in treating various cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Target Validation of Dual PI3K/mTOR Inhibitors in Cancer Cells: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[3][4] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents.[5] This technical guide provides a comprehensive overview of the core principles and methodologies for the target validation of a representative dual PI3K/mTOR inhibitor, hereafter referred to as PI3K/mTOR Inhibitor-3, using Gedatolisib (PF-05212384) as a well-characterized example.
Data Presentation: In Vitro Potency and Cellular Activity
The initial phase of target validation involves quantifying the inhibitor's potency against its intended molecular targets and its effect on cancer cell viability. This data is crucial for establishing a compound's therapeutic potential.
Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms and mTOR by this compound (Gedatolisib)
| Target | IC50 (nM) |
| PI3Kα | 0.4 |
| PI3Kβ | 6.0 |
| PI3Kγ | 5.4 |
| PI3Kδ | 8.0 |
| mTOR | 1.6 |
Data represents the half-maximal inhibitory concentration (IC50) determined through cell-free kinase assays.[2] This demonstrates the compound's high potency against all Class I PI3K isoforms and mTOR.
Table 2: In Vitro Cytotoxicity of this compound (Gedatolisib) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-361 | Breast Cancer | 0.004 |
| PC3MM2 | Prostate Cancer | 0.0131 |
Data from cell-based assays measuring the concentration of the inhibitor required to reduce cell viability by 50%.[2] These results confirm that the enzymatic potency translates into effective inhibition of cancer cell proliferation.
Mandatory Visualizations
Visual representations are essential for understanding the complex biological pathways and experimental workflows involved in target validation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. The following are representative methodologies for key assays.
Western Blot Analysis for Phosphorylated AKT (p-AKT) and Phosphorylated S6 Kinase (p-S6K)
This protocol is for determining the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, thereby confirming target engagement within the cell.
Materials:
-
Cancer cell lines (e.g., MDA-MB-361)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following inhibitor treatment.[6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include vehicle-only controls.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells, potentially mixed with Matrigel) into the flank of the mice.[2]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[2]
-
-
Inhibitor Administration:
-
Administer this compound and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.[1]
-
Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect tumor samples to analyze target modulation (e.g., p-AKT levels by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group to assess treatment efficacy.
-
Calculate tumor growth inhibition (TGI).
-
Conclusion
The successful target validation of a dual PI3K/mTOR inhibitor requires a systematic approach, beginning with the confirmation of its biochemical and cellular potency. Subsequent in vivo studies are essential to demonstrate anti-tumor efficacy in a physiological context. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate novel PI3K/mTOR inhibitors for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Portico [access.portico.org]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Structure-Activity Relationship of Dual PI3K/mTOR Inhibitors
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structure-activity relationships (SAR) of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. This document will delve into the critical chemical modifications that influence inhibitory potency and selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks.
The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Dual PI3K/mTOR inhibitors have emerged as a promising class of anticancer agents, as they can simultaneously block multiple nodes of this critical pathway, potentially leading to a more profound and durable anti-tumor response compared to single-target agents.[5][6]
This guide will focus on a well-characterized series of benzothiazole-based dual PI3K/mTOR inhibitors to illustrate the core principles of SAR in this field.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a complex cascade of signaling events that begins with the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis, cell growth, and survival.[7][8]
Structure-Activity Relationship of Benzothiazole-Based PI3K/mTOR Inhibitors
The development of potent and selective dual PI3K/mTOR inhibitors often begins with a high-throughput screening hit, followed by extensive medicinal chemistry efforts to optimize its properties. The benzothiazole scaffold has proven to be a valuable starting point for the design of such inhibitors.[9][10] The following sections will detail the SAR of a series of benzothiazole derivatives, highlighting how modifications to different parts of the molecule impact its biological activity.
Core Scaffold and Initial Optimization
The initial hit from a high-throughput screen was a benzothiazole compound.[9][10] Extensive SAR studies led to the identification of key structural features necessary for potent dual PI3K/mTOR inhibition. The general structure consists of a central benzothiazole core, typically substituted at the 2- and 6-positions.
Quantitative SAR Data
The following tables summarize the in vitro enzymatic and cellular activities of a representative set of benzothiazole-based PI3K/mTOR inhibitors. The data illustrates the impact of various substitutions on the core scaffold.
Table 1: In Vitro Enzymatic Activity of Benzothiazole Derivatives
| Compound | R1 | R2 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| 1 | H | Phenyl | >1000 | >1000 | >1000 | >1000 | >1000 |
| 45 | Acetamide | Pyridinyl-sulfonamide | 15 | 35 | 20 | 40 | 25 |
| 70 | Acetamide | Chloropyridinyl-sulfonamide | 2.1 | 5.8 | 3.5 | 7.1 | 4.3 |
| 82 | Acetamide | Arylsulfonamide | 1.2 | 3.1 | 1.8 | 4.5 | 2.0 |
Data compiled from publicly available research articles.[9][10]
Table 2: Cellular Potency of Benzothiazole Derivatives
| Compound | Cell Line | Proliferation IC50 (nM) | p-Akt (Ser473) IC50 (nM) |
| 45 | U-87 MG | 250 | 300 |
| 70 | U-87 MG | 45 | 55 |
| 82 | U-87 MG | 15 | 20 |
| 82 | A549 | 25 | 30 |
| 82 | HCT116 | 30 | 35 |
Data compiled from publicly available research articles.[9][10]
SAR Insights
-
Substitution at the 2-position (R1): An acetamide group at this position was found to be crucial for potent activity.
-
Substitution at the 6-position (R2): The nature of the arylsulfonamide group at this position significantly influences both enzymatic and cellular potency.
-
Initial modifications from a simple phenyl group to a pyridinyl-sulfonamide (compound 45 ) dramatically improved activity.[9][10]
-
Introduction of a chloro-substituent on the pyridine ring (compound 70 ) further enhanced potency.[9][10]
-
Further optimization of the arylsulfonamide moiety led to compound 82 , which exhibited potent dual inhibition of PI3K and mTOR, along with excellent cellular activity.[9][10] This compound also demonstrated good oral bioavailability and in vivo tumor growth inhibition in xenograft models.[9]
-
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the SAR of novel inhibitors. The following sections describe the key assays used to characterize the benzothiazole-based PI3K/mTOR inhibitors.
Workflow for Kinase Inhibitor SAR Study
The process of conducting an SAR study for kinase inhibitors follows a logical progression from initial screening to in vivo validation.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms and mTOR.
Methodology: A common method for assessing PI3K and mTOR kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases.
-
PIP2 substrate.
-
ATP.
-
Europium-labeled anti-phospho-PIP3 antibody.
-
Allophycocyanin (APC)-labeled secondary antibody.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
The kinase reaction is initiated by adding the enzyme to a mixture of the test compound, PIP2, and ATP in the assay buffer.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (Eu-labeled anti-phospho-PIP3 antibody and APC-labeled secondary antibody) are added, and the mixture is incubated to allow for antibody binding.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated PIP3 produced.
-
-
Data Analysis:
-
The percent inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]
-
Reagents and Materials:
-
Cancer cell lines (e.g., U-87 MG, A549, HCT116).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Test compounds serially diluted in cell culture medium.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Phospho-Akt (Ser473) Cellular Assay
Objective: To determine the ability of the compounds to inhibit the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Methodology: An enzyme-linked immunosorbent assay (ELISA) or a Western blot can be used to quantify the levels of phosphorylated Akt.
-
Reagents and Materials:
-
Cancer cell lines.
-
Cell lysis buffer.
-
Primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
-
-
Procedure (Western Blot):
-
Cells are treated with the test compounds for a specified time.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against phospho-Akt (Ser473).
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is then stripped and re-probed for total Akt as a loading control.
-
-
Data Analysis:
-
The band intensities are quantified using densitometry software.
-
The ratio of phospho-Akt to total Akt is calculated for each treatment condition.
-
IC50 values are determined by plotting the percentage of inhibition of Akt phosphorylation against the log of the compound concentration.
-
Conclusion
The structure-activity relationship of dual PI3K/mTOR inhibitors is a complex but crucial aspect of modern drug discovery. Through systematic chemical modifications and a battery of well-defined in vitro and cellular assays, medicinal chemists can rationally design and optimize potent and selective drug candidates. The benzothiazole series serves as an excellent example of how a scaffold can be elaborated to achieve the desired pharmacological profile, ultimately leading to the identification of compounds with promising preclinical and clinical potential. This guide provides a foundational understanding of the key principles and methodologies in this exciting area of cancer research.
References
- 1. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PI3K/mTOR Inhibitor-3: An In-depth Technical Guide to its Role in Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival in established tumors. The PI3K/Akt/mTOR axis is a central negative regulator of autophagy.[3][4] Therefore, inhibitors targeting this pathway are of significant interest for their potential to modulate autophagy and impact cancer cell fate.
This technical guide focuses on PI3K/mTOR Inhibitor-3 (CAS: 1363338-53-7) , a potent dual inhibitor of PI3K and mTOR.[5] While specific quantitative data on the autophagic effects of this particular compound are not extensively available in peer-reviewed literature, this guide will extrapolate its function based on the well-established mechanisms of other dual PI3K/mTOR inhibitors. We will provide a comprehensive overview of the underlying signaling pathways, expected quantitative outcomes on autophagy markers, and detailed experimental protocols to enable researchers to investigate its effects.
The PI3K/mTOR Signaling Pathway and Autophagy Regulation
Under normal conditions, growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates and activates mTORC1, a key inhibitor of autophagy.[6] mTORC1 suppresses the initiation of autophagy primarily through the phosphorylation and inhibition of the ULK1 complex.[6]
Dual PI3K/mTOR inhibitors, such as this compound, are expected to potently induce autophagy by simultaneously blocking two key negative regulators of the process. By inhibiting both PI3K and mTOR, these compounds relieve the inhibitory phosphorylation of the ULK1 complex, leading to the initiation of autophagosome formation.[7][8]
Caption: PI3K/mTOR pathway negatively regulating autophagy and the points of inhibition by a dual inhibitor.
Quantitative Data on Autophagy Modulation by Dual PI3K/mTOR Inhibitors
The following tables summarize the expected quantitative effects of dual PI3K/mTOR inhibitors on key autophagy markers, based on data from studies using representative compounds like NVP-BEZ235 and PI-103.
Table 1: Effect of Dual PI3K/mTOR Inhibitors on LC3-II/LC3-I Ratio
| Cell Line | Inhibitor | Concentration | Treatment Time | Fold Change in LC3-II/LC3-I Ratio (vs. Control) | Reference |
| Laryngeal Squamous Carcinoma | NVP-BEZ235 | 1 µM | 24h | ~2.5 | [9] |
| HeLa | PI-103 | 10 µM | 4h | Significant Increase | [7] |
Table 2: Effect of Dual PI3K/mTOR Inhibitors on p62/SQSTM1 Degradation
| Cell Line | Inhibitor | Concentration | Treatment Time | % Decrease in p62 Levels (vs. Control) | Reference |
| Macrophages | Dactolisib (BEZ235) | 250 nM | 10 days | Significant Degradation | [10] |
| HeLa | NVP-BEZ235 | 1 µM | 24h | Significant Degradation | [7] |
Table 3: Effect of Dual PI3K/mTOR Inhibitors on GFP-LC3 Puncta Formation
| Cell Line | Inhibitor | Concentration | Treatment Time | % of Cells with >10 Puncta | Reference |
| MPNST | XL765 | 1 µM | 24h | Significant Increase | [11] |
| HeLa | PI-103 | 10 µM | 4h | Marked Increase | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on autophagy are provided below.
Western Blotting for LC3 and p62
Objective: To quantify the levels of LC3-II and p62 as markers of autophagic activity.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Run samples on an SDS-PAGE gel and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL reagent and an imaging system.
-
Quantification: Densitometric analysis of the bands, normalizing LC3-II to a loading control like GAPDH.
Immunofluorescence for GFP-LC3 Puncta
Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta).
Materials:
-
Cells stably expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips and treat with this compound.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Staining: Stain nuclei with DAPI.
-
Mounting: Mount coverslips onto slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta per cell indicates autophagy induction.[12]
Autophagic Flux Assay
Objective: To distinguish between an increase in autophagosome formation and a blockage in their degradation.[13]
Materials:
-
Same as for Western Blotting or Immunofluorescence
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
Protocol:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).[14][15]
-
Analysis: Perform either Western blotting for LC3-II or immunofluorescence for GFP-LC3 puncta as described above.
-
Interpretation: A further increase in LC3-II levels or GFP-LC3 puncta in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates a functional autophagic flux (i.e., increased autophagosome formation).[14][15]
Caption: A generalized workflow for investigating the effects of an inhibitor on autophagy.
Conclusion
This compound, as a dual inhibitor of the PI3K/mTOR pathway, is poised to be a potent inducer of autophagy. By simultaneously blocking two key negative regulators of the autophagic machinery, it is expected to robustly stimulate the formation of autophagosomes.[7][8] The experimental protocols and expected outcomes detailed in this guide provide a solid framework for researchers to investigate and quantify the specific effects of this compound on autophagy in various cellular contexts. Further research is warranted to generate specific quantitative data for this compound and to fully elucidate its therapeutic potential in diseases where autophagy modulation is beneficial.
References
- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/mTOR inhibitors promote G6PD autophagic degradation and exacerbate oxidative stress damage to radiosensitize small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autophagic flux analysis [protocols.io]
- 6. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring and Measuring Autophagy [mdpi.com]
- 10. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Orchestra: A Technical Guide to the Effects of Dual PI3K/mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that orchestrates a symphony of cellular processes, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in a myriad of human cancers has positioned it as a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously block key nodes in this pathway, represent a promising strategy to overcome the resistance mechanisms often encountered with single-target agents.
This technical guide provides an in-depth exploration of the downstream effectors of a representative dual PI3K/mTOR inhibitor, Gedatolisib (also known as PF-05212384). Gedatolisib is a potent, ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTOR complexes (mTORC1 and mTORC2). By comprehensively blocking this pathway, Gedatolisib triggers a cascade of effects on downstream signaling molecules, ultimately leading to anti-tumor activity. This guide will delve into the quantitative effects of this inhibition, provide detailed experimental protocols for assessing these effects, and visualize the intricate signaling network and experimental workflows.
Mechanism of Action: Dual Inhibition of a Central Signaling Axis
Gedatolisib exerts its therapeutic effect by binding to the ATP-binding pocket of the p110 catalytic subunits of PI3K and the kinase domain of mTOR[1][2]. This dual inhibition leads to a comprehensive shutdown of the PI3K/AKT/mTOR pathway. The immediate consequence is the prevention of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Simultaneously, Gedatolisib's inhibition of mTORC1 and mTORC2 prevents the phosphorylation of their respective substrates. This is a key advantage, as mTORC1 inhibition alone can lead to a feedback activation of PI3K through mTORC2, potentially mitigating the therapeutic effect. By inhibiting both complexes, Gedatolisib ensures a more complete and sustained suppression of the oncogenic signaling emanating from this pathway.
Quantitative Analysis of Downstream Effector Modulation
The efficacy of a PI3K/mTOR inhibitor is determined by its ability to suppress the phosphorylation and activity of its downstream effectors. The following tables summarize the quantitative effects of Gedatolisib on key signaling proteins in various cancer cell lines.
| Downstream Effector | Cell Line | IC50 (nM) for Phosphorylation Inhibition | Reference |
| p-Akt (Thr308) | MDA-MB-361 (Breast Cancer) | 8 | [3] |
| p-RPS6 (Average) | Panel of 12 Breast Cancer Cell Lines | 8 | [2] |
| p-4E-BP1 (Average) | Panel of 12 Breast Cancer Cell Lines | 35 | [2] |
Table 1: IC50 Values for Inhibition of Downstream Effector Phosphorylation by Gedatolisib. This table presents the half-maximal inhibitory concentration (IC50) of Gedatolisib required to inhibit the phosphorylation of key downstream effectors in different cancer cell lines.
| Downstream Effector | Concentration of Gedatolisib | Percent Inhibition (%) | Cell Line Panel | Reference |
| p-RPS6 | 333 nM | 76 | 12 Breast Cancer Cell Lines | [2] |
| p-4E-BP1 | 333 nM | 71 | 12 Breast Cancer Cell Lines | [2] |
| p-4EBP1 | 37 nM | ~50-70 | MCF7 (Breast Cancer) | [4] |
Table 2: Percentage of Inhibition of Downstream Effector Phosphorylation by Gedatolisib. This table details the extent of inhibition of downstream effector phosphorylation at a given concentration of Gedatolisib.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of PI3K/mTOR inhibitors on their downstream effectors.
Protocol 1: Western Blot Analysis of Downstream Effector Phosphorylation
This protocol outlines the steps to quantify the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with an inhibitor like Gedatolisib.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF7, MDA-MB-361) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with various concentrations of Gedatolisib (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes at 95°C.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and their total protein counterparts. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations. The incubation should be performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein for each sample to account for loading differences.
Visualizing the Pathway and Process
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate the PI3K/mTOR signaling cascade and a typical experimental workflow.
Conclusion
The dual inhibition of the PI3K and mTOR pathways by compounds like Gedatolisib offers a comprehensive and potent strategy for targeting a fundamental driver of cancer cell growth and survival. By understanding the specific downstream effects of these inhibitors, researchers and drug developers can better design and interpret preclinical and clinical studies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for those investigating the therapeutic potential of PI3K/mTOR pathway modulation. The continued exploration of the intricate downstream consequences of this dual inhibition will undoubtedly pave the way for more effective and personalized cancer therapies.
References
The Kinase Selectivity Profile of Apitolisib (GDC-0980): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of Apitolisib (GDC-0980), a potent, orally bioavailable dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). This document summarizes key quantitative data, details the experimental protocols for kinase activity assessment, and visualizes the relevant signaling pathways to support further research and development efforts.
Quantitative Kinase Inhibition Profile of Apitolisib (GDC-0980)
Apitolisib (GDC-0980) has been characterized as a potent inhibitor of all Class I PI3K isoforms and mTOR. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Primary Target Inhibition by Apitolisib (GDC-0980)
| Target Kinase | IC50 / Ki (nM) | Assay Type |
| PI3Kα | 5 | Cell-free |
| PI3Kβ | 27 | Cell-free |
| PI3Kδ | 7 | Cell-free |
| PI3Kγ | 14 | Cell-free |
| mTOR | 17 (Ki) | Cell-free |
Data sourced from references[1][2].
Table 2: Selectivity Against Other PI3K-Related Kinases (PIKKs)
Apitolisib demonstrates significant selectivity for PI3K/mTOR over other members of the PI3K-related kinase (PIKK) family.
| Target Kinase | IC50 / Kiapp (nM) |
| DNA-PK | 623 (Kiapp) |
| C2alpha | 1300 |
| VPS34 | 2000 |
| C2beta | 7940 |
| PI4Kalpha | >10000 |
| PI4Kbeta | >10000 |
Data sourced from reference[2].
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Apitolisib (GDC-0980) targets two key nodes in this pathway: PI3K and mTOR.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Apitolisib.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro kinase assays. The following are detailed methodologies for two commonly employed assays for this purpose.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a homogeneous assay with high sensitivity.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of PI3K/mTOR Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates a wide array of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a prominent target for therapeutic intervention.[1][2] The dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome resistance mechanisms and achieve a more potent anti-cancer response compared to targeting either kinase individually.[1]
These application notes provide detailed protocols for the in vitro evaluation of "PI3K/mTOR Inhibitor-3," a novel compound designed to dually target PI3K and mTOR. The following sections describe key assays to characterize its inhibitory activity and effects on cancer cells.
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K.[1][3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[1] Activated AKT then modulates numerous targets, including the mTOR complex 1 (mTORC1).[1] mTOR exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 activation promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] mTORC2 is involved in the full activation of AKT by phosphorylating it at serine 473.[1] Dual PI3K/mTOR inhibitors are designed to block the pathway at these two crucial points, preventing feedback loops and leading to a more complete and sustained inhibition of downstream signaling.[1]
Quantitative Data Summary
The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target/Assay | IC50 (nM) |
| Kinase Assays | |
| PI3Kα | 41 |
| mTOR | 49 |
| Cell-Based Assays | |
| Cell Viability (MCF7) | 150 |
| p-AKT (Ser473) Inhibition | 85 |
| p-S6K (Thr389) Inhibition | 70 |
Table 1: In vitro inhibitory activity of this compound.[4]
Experimental Protocols
A general workflow for evaluating a PI3K/mTOR inhibitor involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Assay (ADP-Glo™)
This protocol determines the in vitro inhibitory activity of a compound against purified PI3K and mTOR kinases by measuring the amount of ADP produced in the kinase reaction.[1]
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase.[1]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
-
ATP.[1]
-
Substrate: Phosphatidylinositol (for PI3K), inactive S6K (for mTOR).[1]
-
This compound.
-
ADP-Glo™ Kinase Assay kit (Promega).[1]
-
White, opaque 96-well plates.[4]
-
Microplate reader capable of luminescence detection.[1]
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor to the kinase buffer.[1]
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 10 µM).[1][4]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader.[4]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cell Viability Assay (MTT)
This protocol measures the effect of a PI3K/mTOR inhibitor on the viability and proliferation of cancer cells.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF7, BT-474).[3]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound.
-
MTT solution (5 mg/mL in PBS).[4]
-
DMSO.[4]
-
Microplate reader capable of absorbance measurements at 570 nm.[4]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).[4]
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[4]
Western Blotting for Pathway Modulation
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6 kinase.[1]
Materials:
-
Cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]
-
Protein quantification assay (e.g., BCA assay).[1]
-
SDS-PAGE gels and transfer apparatus.
-
PVDF or nitrocellulose membranes.[1]
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH).[1]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.[1]
-
Digital imaging system or X-ray film.
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).[4]
-
After treatment, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells in ice-cold lysis buffer.[4] Scrape the cells and transfer the lysate to microcentrifuge tubes.[3]
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[3]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[5]
-
Collect the supernatant containing the total protein.[3]
-
Determine the protein concentration of each lysate.[4]
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[4][6]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[4]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[5]
-
Quantify the band intensity to determine the ratio of phosphorylated protein to total protein.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K/mTOR Inhibitor-3 (PKI-179) in Cell Culture
These application notes provide detailed protocols for the use of PI3K/mTOR Inhibitor-3, also known as PKI-179, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating the PI3K/AKT/mTOR signaling pathway.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] this compound (PKI-179) is a potent, cell-permeable, dual inhibitor that targets both PI3K and mTOR kinases.[4] Its ability to simultaneously block these two key nodes in the pathway can lead to a more comprehensive and sustained inhibition of downstream signaling compared to inhibitors that target a single kinase.[5]
Mechanism of Action
PKI-179 is an ATP-competitive inhibitor that targets the kinase domain of PI3K and mTOR.[6] By inhibiting PI3K, it prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.[7] Concurrently, its inhibition of mTOR (both mTORC1 and mTORC2 complexes) directly blocks the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth.[5]
Chemical and Physical Properties
It is crucial to understand the properties of this compound (PKI-179) for proper handling and experimental design.
| Property | Value | Reference |
| Synonyms | PKI-179, PI 3-K/mTOR Inhibitor III | [6] |
| CAS Number | 1197160-28-3 | [6] |
| Molecular Formula | C₂₅H₂₈N₈O₃ | [6] |
| Molecular Weight | 488.54 g/mol (anhydrous basis) | [6] |
| Appearance | Solid powder | [6] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | |
| Sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer of choice. A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL. | [8] | |
| Storage | Store solid at -20°C for up to 4 years. | [4][8] |
| Following reconstitution in DMSO, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] | |
| Aqueous solutions are not recommended for storage for more than one day. | [8] |
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of PKI-179 against various PI3K isoforms, mTOR, and in selected cancer cell lines. This data is essential for determining appropriate working concentrations for your experiments.
| Target | IC₅₀ (nM) | Reference |
| mTOR | 0.42 | [4] |
| PI3Kα | 8 | [4] |
| PI3Kβ | 24 | [4] |
| PI3Kγ | 74 | [4] |
| PI3Kδ | 77 | [4] |
| PI3Kα (E545K mutant) | 14 | [4] |
| PI3Kα (H1047R mutant) | 11 | [4] |
| MDA-MB-361 (breast cancer cell line) | 22 | [4][8] |
| PC3MM2 (prostate cancer cell line) | 29 | [4][8] |
Experimental Protocols
The following are detailed protocols for common experiments involving the treatment of cultured cells with this compound (PKI-179).
Preparation of Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 4.89 mg of PKI-179 (MW: 488.54) in 1 mL of sterile DMSO.
-
Mixing: Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of PKI-179 on cell viability and to calculate the IC₅₀ value in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled, clear-bottom cell culture plates
-
This compound (PKI-179) stock solution (10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[7][9]
-
Inhibitor Preparation: Prepare serial dilutions of PKI-179 in complete culture medium from your 10 mM stock. A common starting range for a dose-response curve is 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PKI-179.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time may need to be optimized for your specific cell line and experimental goals.[7]
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at the appropriate wavelength.[9]
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[7]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and mTOR, following treatment with PKI-179.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound (PKI-179) stock solution (10 mM in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of PKI-179 (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).[7]
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a pre-chilled microfuge tube.[7][10]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.[1][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[1][11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by a dual PI3K/mTOR inhibitor like PKI-179.
Caption: PI3K/AKT/mTOR signaling and inhibition points.
Experimental Workflow for this compound Treatment
The diagram below outlines a typical experimental workflow for evaluating the effects of this compound in cell culture.
Caption: Workflow for inhibitor cell treatment and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes: Probing the Efficacy of PI3K/mTOR Inhibitor-3 on AKT Phosphorylation
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular activities such as growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common occurrence in a variety of human cancers, frequently resulting in uncontrolled cell growth and resistance to apoptosis.[2][4] The activation of PI3K triggers a signaling cascade that culminates in the phosphorylation and subsequent activation of AKT.[1][2] Consequently, the inhibition of PI3K and mTOR represents a key therapeutic strategy in oncology.[2][4]
PI3K/mTOR Inhibitor-3 is a potent and selective dual inhibitor of PI3K and mTOR. By targeting the catalytic activity of these key enzymes, this compound effectively blocks the downstream signaling cascade, preventing the phosphorylation and activation of AKT. The phosphorylation of AKT at Serine 473 (Ser473) is a well-established biomarker for the activation state of the PI3K/AKT pathway.[2] Therefore, Western blotting for phosphorylated AKT (p-AKT) is a fundamental method to assess the pharmacodynamic efficacy of PI3K/mTOR inhibitors like this compound in preclinical models.[2]
These application notes provide a detailed protocol for conducting a Western blot to measure the levels of p-AKT (Ser473) in cultured cells following treatment with this compound.
Signaling Pathway Overview
The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.[2] This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][5] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[2][3] Activated AKT then proceeds to phosphorylate a multitude of downstream targets, including mTOR Complex 1 (mTORC1), which in turn regulates protein synthesis and cell growth.[1][6] Dual PI3K/mTOR inhibitors block this cascade at two critical junctures, PI3K and mTOR, leading to a robust inhibition of AKT activation.[7][8]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies with PI3K/mTOR Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of a generic PI3K/mTOR Inhibitor-3, a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. The protocols and data presented are synthesized from preclinical studies of various dual PI3K/mTOR inhibitors and are intended to serve as a starting point for designing in vivo experiments.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2][4] Dual PI3K/mTOR inhibitors are designed to simultaneously block multiple nodes within this pathway, potentially leading to a more potent anti-tumor response and overcoming resistance mechanisms associated with single-target agents.[5][6] This document outlines key considerations and experimental protocols for the in vivo evaluation of this compound.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is activated by growth factors and other extracellular signals that bind to receptor tyrosine kinases (RTKs).[7] This initiates a cascade of events, leading to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT has numerous downstream targets, including mTOR. The mTOR protein is a key component of two distinct complexes, mTORC1 and mTORC2, which regulate a variety of cellular processes.[2][4]
Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound.
In Vivo Dosing and Administration
The appropriate dosage and administration route for this compound will depend on the specific animal model, tumor type, and the pharmacokinetic/pharmacodynamic (PK/PD) properties of the compound. The following table summarizes dosages and administration routes for several known PI3K/mTOR inhibitors from preclinical studies, which can serve as a reference for initiating studies with a novel inhibitor.
| Inhibitor Name | Dosage | Administration Route | Vehicle | Animal Model | Reference |
| BKM120 | 35 mg/kg | Daily oral gavage | 10% NMP / 90% PEG300 | Breast cancer xenograft | [8] |
| BEZ235 | 35 mg/kg | Daily oral gavage | 10% NMP / 90% PEG300 | Breast cancer xenograft | [8] |
| ZSTK474 | Not specified | Not specified | Not specified | Glioblastoma xenograft | [9] |
| Rapamycin | 10 mg/kg | Intraperitoneal injection | Microemulsion | Breast cancer xenograft | [8] |
| GP262 | 15-25 mg/kg | Intraperitoneal injection | Not specified | Triple-negative breast cancer | [5] |
Note: NMP (N-Methyl-2-pyrrolidone), PEG300 (Polyethylene glycol 300). These are common vehicles for solubilizing compounds for in vivo administration. It is crucial to perform formulation and stability studies for "this compound".
Experimental Protocols
Vehicle Formulation
A common challenge in preclinical studies is the poor aqueous solubility of small molecule inhibitors. A well-tolerated and effective vehicle is essential for achieving desired drug exposure.
Protocol for Vehicle Formulation (Example):
-
Weigh the required amount of this compound.
-
In a sterile tube, dissolve the inhibitor in a small volume of a suitable organic solvent (e.g., NMP or DMSO).
-
Once fully dissolved, add the co-solvent (e.g., PEG300 or Solutol HS 15) and vortex thoroughly.
-
Finally, add the aqueous component (e.g., sterile water or saline) to the desired final concentration and mix until a clear solution or a fine suspension is formed.
-
The final formulation should be prepared fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: A typical experimental workflow for an in vivo xenograft study.
Detailed Protocol:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD/SCID or nude mice) for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting to assess target engagement (e.g., phosphorylation of AKT and S6K) or immunohistochemistry.
Assessment of Toxicity
It is crucial to monitor for signs of toxicity throughout the in vivo study.
Key Toxicity Indicators:
-
Body Weight Loss: A significant and sustained decrease in body weight (typically >15-20%) is a common sign of toxicity.
-
Clinical Observations: Monitor for changes in appearance (e.g., ruffled fur, hunched posture) and behavior (e.g., lethargy, reduced activity).
-
Organ-Specific Toxicities: Depending on the inhibitor's profile, specific organ toxicities may occur. For example, some PI3K inhibitors are associated with hyperglycemia.[10] Regular blood glucose monitoring may be necessary.
Data Presentation
Quantitative data from in vivo studies should be presented clearly to allow for easy interpretation and comparison.
Example Table for Tumor Growth Inhibition Data:
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (15 mg/kg) | 10 | 750 ± 90 | 50 |
| This compound (25 mg/kg) | 10 | 450 ± 60 | 70 |
Example Table for Body Weight Changes:
| Treatment Group | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | +5.0 ± 1.5 |
| This compound (15 mg/kg) | -2.5 ± 2.0 |
| This compound (25 mg/kg) | -8.0 ± 3.5 |
Conclusion
The successful in vivo evaluation of a novel PI3K/mTOR inhibitor requires careful planning and execution of experiments. The protocols and data presented in these application notes provide a framework for initiating such studies. It is essential to optimize the formulation, dosage, and administration schedule for "this compound" based on its specific properties and the chosen animal model. Thorough monitoring for both efficacy and toxicity is paramount to generating robust and reliable preclinical data.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Nutritional strategies in supporting immune checkpoint inhibitor, PI3K inhibitor, and tyrosine kinase inhibitor cancer therapies [frontiersin.org]
PI3K/mTOR Inhibitor-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of PI3K/mTOR Inhibitor-3 for experimental use. Due to the generic nature of the name "this compound," this document will focus on a specific, commercially available example, PI 3-K/mTOR Inhibitor III (PKI-179) , while also providing general guidance applicable to other dual PI3K/mTOR inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[][2][3] Dysregulation of this pathway is a common feature in various cancers, making it a key target for therapeutic intervention.[2][4] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.[4][5]
This compound represents a class of small molecules designed to inhibit this crucial signaling cascade.[6] Proper handling, solubilization, and preparation of these inhibitors are paramount for obtaining reliable and reproducible experimental results.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is activated by upstream signals from growth factors that bind to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[][2] PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT. Activated AKT, in turn, modulates a variety of cellular processes and activates the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[7]
Solubility Data
The solubility of PI3K/mTOR inhibitors can vary significantly based on their specific chemical structure. It is crucial to consult the manufacturer's datasheet for the specific compound being used. Below is a summary of solubility for a representative inhibitor and general guidance.
Table 1: Solubility of PI 3-K/mTOR Inhibitor III (PKI-179)
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL |
General Notes on Solubility:
-
Most small molecule kinase inhibitors, including those targeting PI3K/mTOR, exhibit poor water solubility.[]
-
Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[8]
-
For aqueous-based in vitro assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
For in vivo studies, stock solutions in DMSO are typically diluted into a biocompatible vehicle.
Experimental Protocols
Preparation of Stock Solutions
This protocol provides a general method for preparing a 10 mM stock solution of a PI3K/mTOR inhibitor. Adjust calculations based on the specific molecular weight of your compound and desired concentration.
Materials:
-
PI3K/mTOR Inhibitor powder (e.g., PI 3-K/mTOR Inhibitor III, PKI-179, MW: 488.54 g/mol , anhydrous basis)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate Required Mass: Determine the mass of the inhibitor needed.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for PKI-179 (10 mM in 1 mL): 10 mmol/L * 0.001 L * 488.54 g/mol = 4.89 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of the inhibitor powder.
-
Solubilization: Add the appropriate volume of DMSO to the vial containing the powder.
-
Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved. A clear solution should be observed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C as recommended by the manufacturer. Stock solutions in DMSO are typically stable for up to 6 months at -20°C.
Preparation for In Vitro Assays (e.g., Cell-Based Assays)
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the inhibitor stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the inhibitor treatment group.
-
Application: Add the diluted inhibitor or vehicle control to your cell cultures and proceed with the assay.
Preparation for In Vivo Studies
The formulation for in vivo administration must be sterile and biocompatible. The following are examples of commonly used vehicles. The optimal formulation should be determined empirically.
Example 1: PEG300/Tween80/Water Formulation [8]
This formulation is suitable for oral (p.o.) or intraperitoneal (i.p.) administration.
Materials:
-
10 mM inhibitor stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile water or saline
Procedure (for a 1 mL final volume):
-
Start with 50 µL of a concentrated DMSO stock solution (e.g., 57 mg/mL).[8]
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
Important: This mixed solution should be prepared fresh and used immediately for optimal results.[8]
Example 2: Corn Oil Formulation [8]
This formulation is suitable for oral gavage (p.o.).
Materials:
-
Inhibitor stock solution in DMSO
-
Corn oil (sterile)
Procedure (for a 1 mL final volume):
-
Add 50 µL of a clear DMSO stock solution (e.g., 4-8 mg/mL) to 950 µL of corn oil.[8]
-
Mix thoroughly by vortexing.
-
Important: This suspension should be used immediately after preparation.[8]
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a PI3K/mTOR inhibitor.
Safety Precautions
-
Handle PI3K/mTOR inhibitors in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for the specific inhibitor for detailed safety and handling information.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and compounds. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information.
References
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CRISPR Screening with a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a dual Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) inhibitor in CRISPR-Cas9 screening workflows. As the specific compound "PI3K/mTOR Inhibitor-3" is not a standard nomenclature, this document will focus on a well-characterized, representative dual PI3K/mTOR inhibitor, BEZ235 (Dactolisib) , for which extensive data and protocols are available. These guidelines are designed to assist in identifying genetic vulnerabilities, understanding mechanisms of drug resistance, and discovering novel therapeutic combinations.
Introduction to PI3K/mTOR Inhibition and CRISPR Screening
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2] Dual PI3K/mTOR inhibitors, such as BEZ235, are designed to simultaneously block two key nodes in this pathway, leading to a more complete and sustained inhibition of downstream signaling compared to single-target agents.[3]
CRISPR-Cas9 genetic screening has emerged as a powerful tool to systematically interrogate the genome and identify genes that modulate cellular responses to therapeutic agents.[4] The combination of CRISPR screening with a dual PI3K/mTOR inhibitor like BEZ235 offers an unbiased approach to:
-
Identify Synthetic Lethal Interactions: Uncover genes whose loss sensitizes cancer cells to PI3K/mTOR inhibition.
-
Elucidate Resistance Mechanisms: Identify genes whose inactivation confers resistance to the inhibitor.
-
Validate Drug Targets: Confirm the on-target effects of the inhibitor and dissect the downstream signaling pathways.
Mechanism of Action of BEZ235 (Dactolisib)
BEZ235 is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR. It exhibits potent activity against class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[5] By inhibiting PI3K, BEZ235 prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream effectors like AKT.[6] Its inhibition of mTORC1 and mTORC2 further downstream disrupts protein synthesis, cell growth, and survival signals.[5] This dual-inhibition strategy is designed to overcome the feedback activation of AKT that can occur with mTORC1-specific inhibitors.[7]
Quantitative Data from CRISPR Screens with PI3K/mTOR Pathway Inhibition
The following tables summarize data from a genome-scale CRISPR-Cas9 screen in pancreatic cancer cells treated with PI3K inhibitors. While this specific screen did not use BEZ235 as the primary screening agent, it provides a strong representation of the types of gene hits and pathway enrichments that can be expected when probing the PI3K/mTOR axis. The study confirmed the potent anti-proliferative activity of BEZ235 in the same cell lines.[8]
Table 1: Top Gene Hits from a CRISPR Screen with a PI3K Inhibitor (BYL719) in Pancreatic Cancer Cells [8]
| Gene Symbol | Description | Log Fold Change (Drug vs. DMSO) | Function in PI3K/mTOR Pathway |
| Depleted Hits (Sensitizing) | |||
| MTOR | Mechanistic target of rapamycin kinase | -2.5 | Core component of mTORC1 and mTORC2 |
| RPTOR | Regulatory associated protein of mTOR, complex 1 | -2.1 | Essential component of mTORC1 |
| RICTOR | RPTOR independent companion of MTOR, complex 2 | -1.8 | Essential component of mTORC2 |
| TSC1 | TSC complex subunit 1 | -1.5 | Negative regulator of mTORC1 |
| Enriched Hits (Resistance) | |||
| PTEN | Phosphatase and tensin homolog | 2.8 | Negative regulator of PI3K signaling |
| NF1 | Neurofibromin 1 | 2.5 | Negative regulator of RAS signaling, upstream of PI3K |
| ERBB2 | Erb-b2 receptor tyrosine kinase 2 | 2.2 | Activator of the PI3K pathway |
| ERBB3 | Erb-b2 receptor tyrosine kinase 3 | 2.0 | Activator of the PI3K pathway |
Table 2: Pathway Enrichment Analysis of CRISPR Screen Hits [1][8]
| Enriched Pathway | p-value | Genes Involved |
| Depleted Hits | ||
| mTORC1 Signaling | < 0.001 | MTOR, RPTOR, TSC1, LAMTOR5, RRAGA |
| PI3K-Akt Signaling Pathway | < 0.01 | PIK3CA, AKT1, PDPK1 |
| Enriched Hits | ||
| ERBB Signaling Pathway | < 0.001 | ERBB2, ERBB3, EGFR |
| Negative Regulation of PI3K Signaling | < 0.01 | PTEN, INPP4B |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]
- 3. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 8. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K/mTOR Inhibitor-3 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2] Dual PI3K/mTOR inhibitors, which simultaneously block the activity of both kinases, have emerged as a promising class of anti-cancer agents.[3] Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become an invaluable tool in preclinical cancer research.[4][5] These models retain the key histological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating the efficacy of novel therapeutics compared to traditional cell line-derived xenografts.[4][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing PDX models to evaluate the preclinical efficacy and pharmacodynamics of a representative dual PI3K/mTOR inhibitor, hereafter referred to as PI3K/mTOR Inhibitor-3 . For the purpose of these notes, we will draw upon data and methodologies related to well-characterized dual PI3K/mTOR inhibitors such as Gedatolisib and PF-04691502.[3][7][8]
PI3K/mTOR Signaling Pathway and Inhibitor Mechanism of Action
The PI3K/mTOR pathway is activated by various growth factors and cytokines that bind to receptor tyrosine kinases (RTKs) on the cell surface.[9] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[11] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mTOR complex 1 (mTORC1) and influencing other cellular processes.[9] mTORC1 activation promotes protein synthesis and cell growth by phosphorylating downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[7] The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[1]
Dual PI3K/mTOR inhibitors, such as this compound, are ATP-competitive inhibitors that target the kinase domains of both PI3K and mTOR.[12] This dual inhibition leads to a more comprehensive blockade of the pathway compared to inhibitors that target only a single node. By inhibiting PI3K, these compounds prevent the activation of AKT. Simultaneously, by inhibiting mTORC1 and mTORC2, they block downstream protein synthesis and other mTOR-mediated functions.[2]
Caption: PI3K/mTOR signaling pathway and the mechanism of action of this compound.
Data Presentation: In Vivo Efficacy of PI3K/mTOR Inhibitors in PDX Models
The following tables summarize quantitative data on the anti-tumor activity of representative dual PI3K/mTOR inhibitors in various PDX models.
Table 1: Tumor Growth Inhibition of Dual PI3K/mTOR Inhibitors in Breast Cancer PDX Models
| PDX Model | Cancer Subtype | Genetic Alteration(s) | Inhibitor | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference |
| HBCx-154 | Luminal Androgen Receptor (LAR) TNBC | PIK3CA (N345K, H1048L) | PF-04691502 | Not Specified | 72 | [13] |
| HBCx-2 | LAR TNBC | AKT1 (E17K) | PF-04691502 | Not Specified | 70 | [13] |
| HBCx-31 | LAR TNBC | AKT1 (E17K) | PF-04691502 | Not Specified | 81 | [13] |
TGI: Tumor Growth Inhibition. TNBC: Triple-Negative Breast Cancer.
Table 2: Response Rates of PI3K/mTOR Pathway Inhibitors in NSCLC PDX Models
| PDX Model | Histology | Genetic Alteration(s) | Inhibitor | Dosing | Overall Response Rate (ORR) | Reference |
| LCF13-0019 | Adenocarcinoma | PIK3CA (E542K) | BKM120 (pan-PI3K) | 15 mg/kg, 5x/week | -0.8 | [14] |
| LCF13-0019 | Adenocarcinoma | PIK3CA (E542K) | AZD2014 (mTOR) | 10 mg/kg, 5x/week | -0.9 | [14] |
| LCF13-0050 | Squamous | PTEN loss | BKM120 (pan-PI3K) | 15 mg/kg, 5x/week | -0.6 | [14] |
| LCF13-0050 | Squamous | PTEN loss | AZD2014 (mTOR) | 10 mg/kg, 5x/week | -0.4 | [14] |
ORR: Overall Response Rate, a measure of tumor response.
Experimental Workflow for PDX-Based Preclinical Studies
The establishment and utilization of PDX models for preclinical drug evaluation is a multi-step process that requires careful planning and execution.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. Designing and Implementing Superior Patient-derived xenograft (PDX) Models | LIDE Biotech [lidebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Targeting of Cancer Cells with PI3K/mTOR Inhibitor-3 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its constitutive activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5][6] Dysregulation of this pathway can occur through various mechanisms, including loss of the tumor suppressor PTEN, or activating mutations in PI3K or Akt.[4][7] While inhibitors targeting the PI3K/mTOR pathway have shown promise, their efficacy as single agents can be limited by resistance mechanisms.[6][8]
Combining PI3K/mTOR inhibitors with conventional chemotherapy presents a rational strategy to enhance anti-tumor efficacy and overcome resistance.[5][6][9] Chemotherapy-induced cellular stress can, in some cases, lead to the activation of survival pathways like PI3K/AKT, thereby mitigating the cytotoxic effects of the treatment.[9] Concurrent inhibition of this survival pathway can sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to synergistic anti-tumor activity.[10][11]
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of a hypothetical PI3K/mTOR Inhibitor-3 in combination with a standard chemotherapeutic agent, such as cisplatin or 5-fluorouracil (5-FU), in preclinical cancer models.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][4] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[4][12] This co-localization facilitates the full activation of AKT through phosphorylation at Threonine 308 (by PDK1) and Serine 473 (by mTOR Complex 2).[4][12] Activated AKT then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex (TSC1/2), which leads to the activation of mTOR Complex 1 (mTORC1).[4] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[4][13]
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound and chemotherapy.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the effect of single-agent and combination treatments on cell viability.
1.1. Materials:
-
Cancer cell line of interest (e.g., H460, A549)[10]
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, 5-FU)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14][15]
-
MTT solvent (e.g., acidified isopropanol)[14]
-
Microplate reader
1.2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. Treat cells with single agents or in combination at various concentrations. Include a vehicle control.[16]
-
Incubation: Incubate the plate for 48-72 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect of the drug combination can be determined using the Combination Index (CI) method based on the Chou-Talalay principle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of treatments on cell cycle distribution.[17][18]
2.1. Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[18]
-
Flow cytometer
2.2. Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend cells in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[19]
-
Staining: Wash cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.[19]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]
-
Data Analysis: Compare the cell cycle distribution between different treatment groups.
Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Modulation
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway.[1]
3.1. Materials:
-
Treated cells
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)[21][22]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
3.2. Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration.[3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.[13]
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD | Combination Index (CI)* |
| Vehicle Control | - | 100 ± 5.2 | - |
| This compound | 1 | 85 ± 4.1 | - |
| 5 | 62 ± 3.5 | - | |
| 10 | 45 ± 2.8 | - | |
| Chemotherapy (e.g., 5-FU) | 5 | 78 ± 4.9 | - |
| 10 | 55 ± 3.9 | - | |
| 20 | 38 ± 3.1 | - | |
| Inhibitor-3 + 5-FU | 1 + 5 | 55 ± 3.7 | 0.8 |
| 5 + 10 | 30 ± 2.9 | 0.6 | |
| 10 + 20 | 15 ± 2.1 | 0.4 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of this compound and Chemotherapy on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| This compound (5 µM) | 68.5 | 15.3 | 16.2 |
| Chemotherapy (10 µM) | 40.1 | 25.5 | 34.4 |
| Combination (5 µM + 10 µM) | 50.3 | 10.2 | 39.5 |
Table 3: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
| Treatment Group | p-Akt/Total Akt Ratio | p-S6/Total S6 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (5 µM) | 0.35 | 0.42 |
| Chemotherapy (10 µM) | 0.95 | 0.98 |
| Combination (5 µM + 10 µM) | 0.28 | 0.35 |
Data are presented as fold change relative to the vehicle control.
In Vivo Xenograft Studies
For in vivo validation, mouse xenograft models are commonly employed.[23][24]
Conclusion
The combination of PI3K/mTOR inhibitors with standard chemotherapy holds significant promise for improving cancer treatment outcomes. The protocols and application notes provided here offer a robust framework for the preclinical evaluation of such combination therapies. By systematically assessing cytotoxicity, effects on the cell cycle, and modulation of the target signaling pathway, researchers can generate the necessary data to support further development of these promising therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K/mTOR Inhibitor-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PI3K/mTOR Inhibitor-3, a representative dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), in high-throughput screening (HTS) applications. The provided protocols and data are based on the well-characterized dual inhibitor, PI-103, serving as a model compound for this class of inhibitors.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making its components attractive targets for therapeutic intervention. Dual PI3K/mTOR inhibitors offer the advantage of simultaneously blocking two key nodes in this pathway, potentially leading to a more potent and durable anti-cancer response. High-throughput screening is an essential tool for the identification and characterization of novel and potent inhibitors of this pathway.
Mechanism of Action: this compound (Exemplified by PI-103)
PI-103 is a potent, ATP-competitive inhibitor that targets the p110 isoforms of Class I PI3K and both mTORC1 and mTORC2 complexes.[1][2] By inhibiting PI3K, the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is blocked, which in turn prevents the activation of downstream effectors such as AKT.[3] Concurrently, inhibition of mTORC1 and mTORC2 disrupts the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[2]
Data Presentation
Biochemical Potency of PI-103
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of PI-103 against various PI3K isoforms and mTOR complexes. This data is crucial for understanding the inhibitor's potency and selectivity profile.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 8[1][4] |
| PI3Kβ (p110β) | 88[1][4] |
| PI3Kδ (p110δ) | 48[1][4] |
| PI3Kγ (p110γ) | 150[1][4] |
| mTORC1 | 20[1][4] |
| mTORC2 | 83[1][4] |
| DNA-PK | 2[1][4] |
Cellular Activity of PI-103
The antiproliferative activity of PI-103 has been evaluated in various cancer cell lines. The following table presents the IC50 values for cell growth inhibition in selected cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| A549 | Lung Cancer | 0.18 | 4 days[1] |
| Caco-2 | Colorectal Cancer | 0.8 | 48 hours[1] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified |
| MCF7 | Breast Cancer | Not Specified | Not Specified |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified |
Signaling Pathway and HTS Workflow Visualizations
To facilitate a clear understanding of the biological context and the screening process, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for a high-throughput screening campaign.
Caption: PI3K/mTOR signaling pathway and points of inhibition by a dual inhibitor.
Caption: A generalized workflow for a high-throughput screening campaign for PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Biochemical HTS Assay: ADP-Glo™ Kinase Assay for PI3K Activity
This protocol describes a luminescent-based assay to measure the activity of a PI3K isoform by quantifying the amount of ADP produced during the kinase reaction. This assay is well-suited for HTS in 384- or 1536-well formats.[5][6][7]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (e.g., PI-103)
-
Assay plates (white, 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well white assay plate, add 2.5 µL of the test compound solution or vehicle (DMSO) control. b. Add 2.5 µL of a solution containing the PI3K enzyme and lipid substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HTS Assay: LanthaScreen™ GFP Cellular Assay for AKT Phosphorylation
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a specific substrate (e.g., AKT) in a cellular context.[8][9]
Materials:
-
HEK293E cells stably expressing a GFP-tagged substrate (e.g., GFP-AKT)
-
Cell culture medium and supplements
-
Insulin or other growth factor to stimulate the pathway
-
This compound (e.g., PI-103)
-
LanthaScreen™ Tb-labeled anti-phospho-substrate antibody
-
Cell lysis buffer
-
Assay plates (white, tissue culture-treated, 384-well)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Plating: Seed the GFP-substrate expressing cells into a 384-well assay plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound. b. Add the diluted compounds to the cell plate and incubate for 1-2 hours at 37°C.
-
Pathway Stimulation: a. Add a pre-determined concentration of a stimulating agent (e.g., insulin) to all wells except the negative control. b. Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Antibody Addition: a. Add cell lysis buffer containing the Tb-labeled anti-phospho-substrate antibody to all wells. b. Incubate the plate at room temperature for 60-120 minutes in the dark.
-
Data Acquisition: Measure the TR-FRET signal (emission at 520 nm and 490 nm with excitation at 340 nm) using a compatible plate reader.
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Cell-Based HTS Assay: CellSensor® FOXO3 DBE-bla HeLa Reporter Assay
This protocol describes a transcriptional reporter assay that measures the activity of the PI3K/AKT pathway by monitoring the expression of a beta-lactamase (bla) reporter gene under the control of a FOXO3 response element.[9][10][11]
Materials:
-
CellSensor® T-REx™ FOXO3 DBE-bla HeLa cells
-
Cell culture medium and supplements
-
Doxycycline
-
Insulin
-
This compound (e.g., PI-103)
-
LiveBLAzer™-FRET B/G Substrate
-
Assay plates (black, clear-bottom, tissue culture-treated, 384-well)
-
Fluorescence plate reader
Procedure:
-
Cell Plating and Induction: a. Plate the CellSensor® cells in a 384-well plate at 10,000 cells per well in assay medium containing doxycycline to induce FOXO3 expression. b. Incubate overnight at 37°C.
-
Compound and Stimulus Treatment: a. Add serial dilutions of this compound to the cell plate. b. Add insulin to the appropriate wells to suppress FOXO3-driven beta-lactamase expression. c. Incubate the plate overnight at 37°C.
-
Substrate Loading: a. Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions. b. Add the substrate to each well. c. Incubate the plate at room temperature for 2 hours in the dark.
-
Data Acquisition: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) with excitation at 409 nm.
-
Data Analysis: Calculate the blue/green emission ratio. An increase in the ratio indicates a restoration of FOXO3 activity due to pathway inhibition. Determine the EC50 value for the inhibitor.
Conclusion
These application notes provide a framework for the high-throughput screening and characterization of PI3K/mTOR inhibitors, using PI-103 as a representative compound. The detailed protocols for biochemical and cell-based assays offer robust methods to determine the potency and cellular efficacy of test compounds, facilitating the discovery and development of novel therapeutics targeting the PI3K/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
- 5. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 6. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. LanthaScreen Cellular Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. cacheby.com [cacheby.com]
Troubleshooting & Optimization
Technical Support Center: PI3K/mTOR Inhibitor-3 (Apitolisib/GDC-0980)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PI3K/mTOR Inhibitor-3, also known as Apitolisib or GDC-0980. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Apitolisib, GDC-0980)?
A1: Apitolisib (GDC-0980) is a potent, orally bioavailable, dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (mTOR) kinase. It targets the p110α, β, δ, and γ isoforms of PI3K, as well as the ATP-binding sites of both mTORC1 and mTORC2.[1] Its primary application in research is to study the effects of dual blockade of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
Q2: What are the known on-target effects of Apitolisib?
A2: Apitolisib is designed to inhibit the PI3K/mTOR pathway, leading to the suppression of downstream signaling. This results in the inhibition of cell growth, proliferation, and survival. In cancer cell lines, it has been shown to induce cell-cycle arrest and apoptosis.[2][3][4]
Q3: What are the known off-target effects of Apitolisib?
A3: While generally selective, Apitolisib has been observed to interact with other kinases, especially at higher concentrations. In a screening against 240 kinases, five were identified to have greater than 60% inhibition at a 1 µM concentration: Fgr, MLK1, PAK4, SYK, and Yes.[1] However, the inhibitory potency against these off-target kinases is significantly weaker compared to its primary targets.[1]
Q4: What are some common unexpected phenotypes observed in cells treated with Apitolisib?
A4: Beyond the expected anti-proliferative and pro-apoptotic effects, researchers might observe unexpected changes in cellular processes regulated by the identified off-target kinases. For example, since SYK and Fgr are involved in immune signaling, unexpected alterations in inflammatory responses or cell adhesion might occur in relevant cell types. MLK1 and PAK4 are involved in cytoskeletal dynamics and cell migration, so alterations in cell morphology or motility could be observed.
Q5: How can I confirm that an observed effect is off-target?
A5: To determine if an unexpected cellular phenotype is a result of an off-target effect, consider the following approaches:
-
Use a structurally different PI3K/mTOR inhibitor: If the phenotype persists with a different inhibitor, it is more likely to be an on-target effect of pathway inhibition.
-
Rescue experiment: If you hypothesize an off-target kinase is responsible, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Direct enzymatic assays: Test the effect of Apitolisib on the activity of the suspected off-target kinase in an in vitro assay.
-
Knockdown/knockout of the suspected off-target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase and see if it phenocopies the effect of the inhibitor.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected cytotoxicity in a specific cell line. | The cell line may have high expression levels of a sensitive off-target kinase, or rely on its activity for survival. | 1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Check for the expression of known off-target kinases (Fgr, MLK1, PAK4, SYK, Yes) in your cells. 3. Compare the effects with another dual PI3K/mTOR inhibitor with a different off-target profile. |
| Unexpected changes in cell morphology or migration. | Off-target inhibition of kinases involved in cytoskeletal regulation, such as MLK1 or PAK4. | 1. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin for actin, anti-tubulin). 2. Perform a wound-healing or transwell migration assay to quantify changes in cell motility. 3. Use a more specific inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype. |
| Alterations in inflammatory signaling pathways. | Off-target effects on kinases involved in immune responses, such as SYK or Fgr. | 1. Measure the secretion of relevant cytokines using ELISA or a multiplex assay. 2. Analyze the phosphorylation status of key signaling nodes in inflammatory pathways by Western blot. |
| Inconsistent results between experiments. | Cellular stress responses or activation of alternative signaling pathways due to off-target effects. | 1. Ensure consistent cell culture conditions and inhibitor concentrations. 2. Perform a time-course experiment to understand the dynamics of the cellular response. 3. Use a phospho-kinase array to get a broader view of changes in cellular signaling. |
Quantitative Data
Table 1: On-Target Inhibitory Activity of Apitolisib (GDC-0980)
| Target | Assay Type | IC50 / Ki |
| PI3Kα | Biochemical Assay | 5 nM (IC50) |
| PI3Kβ | Biochemical Assay | 27 nM (IC50) |
| PI3Kδ | Biochemical Assay | 7 nM (IC50) |
| PI3Kγ | Biochemical Assay | 14 nM (IC50) |
| mTOR | Biochemical Assay | 17 nM (Ki) |
Data sourced from MedChemExpress and Selleck Chemicals.[2][5]
Table 2: Known Off-Target Kinases of Apitolisib (GDC-0980)
| Off-Target Kinase | % Inhibition at 1 µM |
| Fgr | > 60% |
| MLK1 | > 60% |
| PAK4 | > 60% |
| SYK | > 60% |
| Yes | > 60% |
Data sourced from a screening of 240 kinases. The IC50 values for these off-targets are significantly weaker than for the primary targets.[1]
Experimental Protocols
Protocol 1: Western Blot for PI3K/mTOR Pathway Inhibition
This protocol is to confirm the on-target activity of Apitolisib by assessing the phosphorylation status of downstream effectors.
Materials:
-
Cell line of interest
-
This compound (Apitolisib, GDC-0980)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of Apitolisib (e.g., 10 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol is to assess the cytotoxic effects of Apitolisib, which could be due to on- or off-target activities.
Materials:
-
Cell line of interest
-
This compound (Apitolisib, GDC-0980)
-
Complete cell culture medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of Apitolisib and a vehicle control (DMSO).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/mTOR signaling pathway with Apitolisib inhibition points and potential off-targets.
Caption: Workflow for troubleshooting unexpected phenotypes and identifying off-target effects.
References
Technical Support Center: PI3K/mTOR Inhibitor-3 Acquired Resistance
Welcome to the technical support center for troubleshooting acquired resistance to dual PI3K/mTOR inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to our PI3K/mTOR inhibitor, is now showing signs of resistance. What are the common mechanisms of acquired resistance I should investigate?
A1: Acquired resistance to dual PI3K/mTOR inhibitors is a multifaceted issue. The primary mechanisms to investigate include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K/mTOR inhibition by upregulating parallel signaling cascades that promote survival and proliferation. The most common bypass pathways are the Ras/Raf/MEK/ERK (MAPK) pathway and the Wnt/β-catenin pathway.[1]
-
Receptor Tyrosine Kinase (RTK) Upregulation and Feedback Loops: Inhibition of the PI3K pathway can trigger feedback mechanisms that lead to the increased expression and phosphorylation of RTKs such as EGFR, HER2/3, and IGF-1R.[2][3] This reactivates downstream signaling, including the PI3K/AKT and MAPK pathways.
-
Secondary Genetic Alterations: The emergence of new mutations in components of the PI3K/mTOR pathway can reduce the inhibitor's efficacy. A common alteration is the loss of function of the tumor suppressor PTEN, which negatively regulates the PI3K pathway.[1][2]
-
Metabolic Reprogramming: Resistant cells may undergo a metabolic shift, for instance, towards increased glycolysis. This can be associated with mutations in mitochondrial DNA.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
Troubleshooting Guides
Guide 1: Investigating Bypass Pathway Activation
Problem: I suspect the MAPK (Ras/Raf/MEK/ERK) pathway is being activated in my resistant cells, but my Western blots for p-ERK are inconclusive.
Troubleshooting Steps:
-
Optimize Western Blot Protocol: Phosphorylated proteins can be challenging to detect. Ensure you are using fresh lysis buffer with phosphatase inhibitors. Optimize antibody concentrations and incubation times. A detailed protocol for p-ERK/p-MEK detection is provided below.
-
Serum Starvation: To minimize basal signaling pathway activity, serum-starve your cells for 12-24 hours before inhibitor treatment and stimulation.[4]
-
Time-Course Experiment: The activation of bypass pathways can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours of inhibitor treatment) to identify the peak of p-ERK activation.
-
Confirm with a MEK Inhibitor: To functionally validate the involvement of the MAPK pathway, treat your resistant cells with a combination of the PI3K/mTOR inhibitor and a MEK inhibitor (e.g., Trametinib). A synergistic effect on reducing cell viability would strongly suggest MAPK-mediated resistance.
This protocol is adapted for assessing the phosphorylation status of key MAPK pathway proteins.[4][5][6][7]
-
Cell Culture and Treatment:
-
Seed parental and resistant cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours in a serum-free medium.
-
Treat cells with your PI3K/mTOR inhibitor at the desired concentration and for various time points. Include an untreated control.
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Immunoblotting:
-
Incubate the membrane with primary antibodies against phospho-MEK1/2 (Ser217/221) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total MEK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify band intensities using software like ImageJ.
-
Guide 2: Assessing Receptor Tyrosine Kinase (RTK) Upregulation
Problem: I hypothesize that an RTK feedback loop is causing resistance, but I'm unsure how to test for increased RTK dimerization and activation.
Troubleshooting Steps:
-
Phospho-RTK Array: To screen for the activation of multiple RTKs simultaneously, a phospho-RTK array can be a highly effective initial step. This can help identify which specific RTK (e.g., EGFR, HER2, IGF-1R) is hyperactivated in your resistant cells.
-
Co-Immunoprecipitation (Co-IP): To confirm the dimerization of a specific RTK, perform a Co-IP experiment. This technique can demonstrate the physical interaction between receptor monomers, which is a hallmark of activation.[8][9]
-
Western Blotting: Validate the findings from your array and Co-IP by performing Western blots for the phosphorylated and total forms of the candidate RTK and its key downstream effectors.
This protocol provides a general workflow for Co-IP to detect protein-protein interactions.[8][9]
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
-
Pre-clearing Lysates:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your RTK of interest to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the same RTK to confirm the presence of dimers.
-
Guide 3: Characterizing a Newly Developed Resistant Cell Line
Problem: I have successfully generated a PI3K/mTOR inhibitor-resistant cell line. What are the essential experiments to characterize its resistance profile?
Troubleshooting Steps:
-
Determine the IC50 Value: The first step is to quantify the degree of resistance. Perform a cell viability assay (e.g., MTT or CCK-8) to compare the half-maximal inhibitory concentration (IC50) of the inhibitor in your resistant line versus the parental line.[10] A significant increase in the IC50 value confirms resistance.
-
Assess Pathway Activity: Use Western blotting to check the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway (e.g., p-AKT, p-S6) in both cell lines, with and without inhibitor treatment. Persistently active mTORC1 signaling in the presence of the inhibitor is a common feature of resistant cells.[11]
-
Screen for Resistance Mechanisms: Based on the results from step 2, proceed to investigate the specific mechanisms as outlined in the guides above (Bypass Pathways, RTK Upregulation).
This protocol describes a common method for developing acquired resistance in vitro.[10][12]
-
Initial IC50 Determination: Determine the IC50 of the PI3K/mTOR inhibitor for the parental cancer cell line.
-
Dose Escalation:
-
Continuously expose the parental cells to the inhibitor, starting at a low concentration (e.g., IC10-IC20).
-
Once the cells recover and resume proliferation, passage them and increase the inhibitor concentration by approximately 1.5- to 2-fold.[10]
-
Repeat this process of stepwise dose escalation over several weeks to months.
-
-
Selection and Expansion:
-
Select the cell populations that can proliferate at a significantly higher inhibitor concentration (e.g., 5-10 times the original IC50).
-
Expand these resistant clones for further analysis.
-
-
Confirmation of Resistance:
-
After expanding the resistant clones, confirm the stability of the resistant phenotype by growing them in a drug-free medium for several passages and then re-challenging them with the inhibitor to re-determine the IC50.
-
Data Presentation
Table 1: Comparative IC50 Values of PI3K/mTOR Inhibitors in Parental and Resistant Cell Lines
| Inhibitor | Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| NVP-BEZ235 | H1975 (Lung Cancer) | ~130 | >1000 | >7.7 |
| NVP-BEZ235 | MDA-MB-231 (Breast Cancer) | Varies | Significantly Increased | - |
| GSK2126458 | T47D (Breast Cancer) | ~1-10 | >100 | >10 |
| Dactolisib (BEZ235) | Various | 4 - 20.7 | Varies | - |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[13][][15][16]
Visualizations
Signaling Pathway Diagrams
References
- 1. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 2. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.emory.edu [med.emory.edu]
- 9. Co-immunoprecipitation (Co-IP) of G Protein-Coupled Receptor (GPCR)-Receptor Tyrosine Kinase (RTK) Complexes from the Dorsal Hippocampus of the Rat Brain | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: PI3K/mTOR Inhibitor-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of PI3K/mTOR Inhibitor-3 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of dual PI3K/mTOR inhibitors in animal models?
A1: Dual PI3K/mTOR inhibitors exhibit a broad toxicity profile that can be dose-dependent.[1] Common toxicities observed in animal models and clinical trials include hyperglycemia, rash, diarrhea/colitis, stomatitis, hepatotoxicity, and infections.[2] The severity and specific manifestation of these toxicities can vary depending on the specific inhibitor, its isoform selectivity, the animal model used, and the dosing schedule.[2][3] Dual PI3K/mTOR inhibitors may have an increased toxicity profile compared to inhibitors that target either PI3K or mTOR alone.[4]
Q2: Are there specific organ systems that are more susceptible to this compound toxicity?
A2: Yes, certain organ systems are more commonly affected. These include:
-
Metabolic System: Hyperglycemia is a frequent on-target toxicity, particularly with inhibitors that target the PI3Kα isoform, due to interference with insulin signaling.[1][5] Dyslipidemia, including elevated cholesterol and triglycerides, has also been reported with mTOR inhibitors.[6]
-
Gastrointestinal System: Diarrhea and colitis are common, sometimes immune-mediated, and can be dose-limiting.[2][5] Stomatitis and mucositis are also frequently observed, particularly with dual inhibitors.[7]
-
Integumentary System (Skin): Rashes and other cutaneous reactions are a common class effect of PI3K inhibitors.[2][8] In some preclinical studies with dual inhibitors, rash and hair loss have been noted.[9]
-
Hepatic System: Elevations in liver function tests (transaminitis) are a known complication.[5]
-
Immune System: Due to their mechanism of action on immune cells, these inhibitors can lead to immunosuppression and an increased risk of opportunistic infections.[2][8]
Q3: How does the isoform selectivity of a PI3K/mTOR inhibitor influence its toxicity profile?
A3: The specific isoforms of PI3K that are inhibited significantly impact the toxicity profile.[3] For instance:
-
PI3Kα inhibition is strongly associated with transient hyperglycemia and hypertension.[3][5]
-
PI3Kδ inhibition is linked to immune-related toxicities such as autoimmune colitis, as this isoform is primarily expressed in leukocytes.[2][5]
-
Pan-PI3K inhibitors , which target multiple isoforms, often present a wider range of dose-dependent toxicities, including rash, fatigue, hyperglycemia, and diarrhea.[3]
Q4: What is the mechanism behind hyperglycemia induced by PI3K/mTOR inhibitors?
A4: PI3Kα plays a crucial role in the insulin signaling pathway. Inhibition of PI3Kα disrupts insulin-dependent glucose uptake in tissues like skeletal muscle and adipose tissue, and it can promote glycogen breakdown in the liver, leading to hyperglycemia.[1] This effect can be compensated for by a feedback loop that increases insulin production, which may, in turn, reactivate the PI3K/mTOR pathway in tumor cells, potentially compromising the inhibitor's efficacy.[1]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity / Overdose | 1. Immediately review the dosing calculations and administration records. 2. Consider performing a dose de-escalation study to establish the maximum tolerated dose (MTD). 3. For future studies, start with a lower dose and titrate upwards based on tolerability. |
| Severe Immune-Mediated Toxicity (e.g., colitis) | 1. Monitor animals closely for signs of severe diarrhea, weight loss, and dehydration. 2. Consider co-administration of supportive care agents, such as anti-diarrheals, but only after consulting veterinary staff and considering the impact on the study. 3. In severe cases, euthanasia may be necessary. For future cohorts, prophylactic measures or a different dosing schedule (e.g., intermittent dosing) might be required.[1] |
| Opportunistic Infections | 1. Ensure a sterile environment and proper animal handling techniques. 2. Consider prophylactic antibiotic or antifungal treatment, especially for long-term studies.[5] 3. Perform necropsies on deceased animals to identify potential pathogens. |
Issue 2: Managing On-Target Toxicities
| Observed Toxicity | Management & Monitoring Strategies |
| Hyperglycemia | 1. Monitor blood glucose levels regularly, especially during the initial phase of treatment. 2. For severe or persistent hyperglycemia, consider dose reduction or interruption. 3. In some models, dietary modifications or co-administration of insulin-sensitizing agents have been explored to manage this side effect.[1] |
| Diarrhea / Colitis | 1. Monitor fecal consistency and animal weight daily. 2. Provide supportive care, including hydration and nutritional support. 3. A temporary hold of the drug may allow for resolution.[5] If colitis is suspected, histological analysis of the colon at necropsy is recommended. |
| Skin Rash | 1. Document the onset, severity, and location of any skin reactions. 2. Ensure animals are not exhibiting signs of distress or excessive scratching that could lead to secondary infections. 3. Dose reduction may be necessary if the rash is severe. |
Quantitative Toxicity Data Summary
The following table is a generalized summary based on the class of PI3K/mTOR inhibitors. Specific values for "Inhibitor-3" would need to be determined experimentally.
| Toxicity Parameter | Animal Model | Route of Administration | Observed Effects & Dose Range | Reference |
| Hyperglycemia | Mouse | Oral, IV | Transient, dose-dependent increases in blood glucose. Commonly seen with PI3Kα-sparing inhibitors. | [3][5] |
| Hepatotoxicity | Mouse, Rat | Oral | Dose-dependent elevation of ALT/AST levels. | [5] |
| Diarrhea/Colitis | Mouse | Oral | Watery diarrhea, weight loss. More common with PI3Kδ-inhibiting compounds. | [2][5] |
| Weight Loss | Mouse, Rat | Oral, IP | Dose-dependent weight loss or reduced weight gain. High doses of rapamycin (mTOR inhibitor) dramatically reduced weight gain in mice. | [10][11] |
| Immunosuppression | Mouse | Oral | Increased susceptibility to infections. | [2][8] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% NMP/95% PEG300).
-
Administer the inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle-only control group.
-
A dose-escalation design is recommended to determine the MTD.
-
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Monitor food and water consumption.
-
Perform regular blood sampling (e.g., via tail vein) for complete blood counts (CBC) and serum chemistry panels (including glucose, ALT, AST).
-
-
Termination:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, spleen, kidneys, heart, lungs, GI tract) for histopathological analysis.
-
Weigh key organs.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points.
Caption: General experimental workflow for in vivo toxicity assessment.
Caption: Decision tree for troubleshooting common adverse events in animal studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 11. Overview of Research into mTOR Inhibitors [mdpi.com]
PI3K/mTOR Inhibitor-3 overcoming insolubility issues
Welcome to the technical support center for PI3K/mTOR Inhibitor-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges during experimentation, with a focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (also known as compound 12) is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1] These two proteins are key components of a signaling pathway that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[2][3][4][5][6] By inhibiting both PI3K and mTOR, this compound can effectively shut down this signaling cascade, making it a valuable tool for cancer research and a potential therapeutic agent.[1][7]
Q2: I'm having trouble dissolving this compound. Is this a known issue?
A2: While specific solubility data for this compound is not extensively published, poor aqueous solubility is a common characteristic of many small molecule kinase inhibitors.[2][8][9] This is often due to their lipophilic nature, which is necessary for binding to the hydrophobic ATP-binding pocket of the target kinases.[10] Therefore, it is likely that you may encounter challenges when preparing aqueous solutions of this inhibitor.
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
A3: This is a frequent observation when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[10] To address this, several strategies can be employed, which are detailed in the troubleshooting guide below. The key is to maintain a low final DMSO concentration (ideally below 0.5%) and potentially use solubility enhancers.[10]
Troubleshooting Guide: Overcoming Insolubility
This guide provides systematic steps to address common solubility challenges encountered with this compound.
Problem 1: Difficulty Dissolving the Compound in the Initial Solvent
-
Possible Cause: The compound may require more vigorous conditions to fully dissolve in the initial stock solvent (e.g., DMSO).
-
Solutions:
-
Vortexing and Sonication: After adding the solvent, vortex the vial thoroughly. If solids persist, sonicate the solution in a water bath for 5-10 minutes.[10]
-
Gentle Warming: If sonication is insufficient, gently warm the solution to 37°C. Always check the compound's datasheet for temperature stability to avoid degradation.[11]
-
Use of Fresh, Anhydrous Solvent: Moisture in DMSO can reduce its solvating power.[12] Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[11]
-
Problem 2: Precipitation Upon Dilution into Aqueous Media
-
Possible Cause: The inhibitor's solubility limit is exceeded upon transfer to the aqueous buffer.
-
Solutions:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.[11]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally <0.5%) to minimize its potential effects on cells and to reduce the risk of precipitation.[10]
-
pH Adjustment of the Buffer: For weakly basic compounds, lowering the pH of the aqueous buffer can increase solubility. If your experimental system allows, test a range of pH values.[10][13]
-
Incorporate Solubility Enhancers:
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Calculate Volume: Determine the required volume of DMSO to achieve a 10 mM concentration based on the amount of inhibitor and its molecular weight.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[10]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Mix gently by pipetting up and down.
-
Immediate Use: Use the final working solution immediately. Do not store aqueous working solutions as the inhibitor may precipitate over time.[11]
Data Presentation
Table 1: Solubility of Representative PI3K/mTOR Inhibitors in Common Solvents
| Inhibitor | Solvent | Solubility | Reference |
| PI-103 | - | Poor bioavailability | [2] |
| GDC-0980 (Apitolisib) | - | Good solubility | [7] |
| GSK1059615 (Omipalisib) | - | Low water solubility | [7] |
| AZD2014 | Water | >600 µM | [] |
| PI3K/Akt/mTOR-IN-2 | DMSO | 57 mg/mL (199.79 mM) | [12] |
| PI3K-IN-6 | DMSO | ≥ 10 mM | [11] |
Table 2: IC50 Values of Representative PI3K/mTOR Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Dactolisib (BEZ235) | p110α/β/γ/δ, mTOR | 4, 75, 7, 5, 6 | [2] |
| Pictilisib (GDC-0941) | p110α/δ | 3 | [2] |
| Buparlisib (BKM120) | p110α/β/δ/γ | 52, 166, 116, 262 | [2] |
| PI-103 | p110α/β/δ/γ | 2, 3, 3, 15 | [2] |
| GSK1059615 | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 0.4, 0.6, 5, 2, 12 | [7] |
| PI3K-IN-6 | PI3Kβ, PI3Kδ | 7.8, 5.3 | [11] |
| PI3K/Akt/mTOR-IN-3 | MCF-7, HeLa, HepG2 cells | 770, 1230, 4570 | [15] |
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
PI3K/mTOR Inhibitor-3 optimizing treatment schedule in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PI3K/mTOR Inhibitor-3 to optimize in vivo treatment schedules.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments in a question-and-answer format.
Question: We are observing significant toxicity (e.g., weight loss, hyperglycemia, rash) in our animal models, even at doses that are not providing maximum efficacy. What steps can we take?
Answer:
High toxicity is a known challenge with dual PI3K/mTOR inhibitors due to their broad effects on normal cellular metabolic functions.[1][2][3] Consider the following strategies:
-
Implement an Intermittent Dosing Schedule: Continuous inhibition of the PI3K/mTOR pathway may not be necessary to achieve the desired anti-tumor effect.[4] Intermittent schedules, such as "2 days ON/5 days OFF" or dosing on specific days of the week (e.g., Monday and Thursday), can allow healthy tissues to recover, thereby reducing toxicity.[4] These schedules aim to achieve high transient drug concentrations to inhibit the pathway, followed by a washout period.[4]
-
Dose De-escalation: If you are using a continuous daily dosing schedule, a straightforward approach is to reduce the daily dose. However, this may also compromise efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If not already done, conduct a PK/PD study to understand the drug's exposure-response relationship. This can help identify the minimum exposure needed for pathway inhibition and anti-tumor activity, allowing for a more refined dosing strategy.
-
Supportive Care: For specific toxicities like hyperglycemia, which is common with PI3Kα inhibition, consider supportive care measures as you would in a clinical setting, if applicable to your animal model.[1][2]
Question: Our in vivo efficacy is not as robust as what we observed in our in vitro studies. Why might this be, and how can we improve it?
Answer:
A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could be at play:
-
Suboptimal Dosing Schedule: The continuous dosing schedule that is often standard in early in vivo tests may not be optimal. The compound's half-life and the dynamics of pathway inhibition are critical. In preclinical xenograft models, intermittent high-dose scheduling of some PI3K inhibitors has been shown to induce tumor regression, whereas continuous dosing only led to tumor growth inhibition.[5][6]
-
Activation of Compensatory Pathways: The PI3K/mTOR pathway is complex with multiple feedback loops.[1] Inhibition of this pathway can sometimes lead to the upregulation of compensatory signaling pathways, such as the Ras/Raf/MEK pathway, which can limit the anti-tumor effect.[7][8]
-
Tumor Heterogeneity: The genetic makeup of the tumor in your in vivo model is crucial. The presence of co-occurring mutations (e.g., in KRAS, TP53) can confer resistance to PI3K inhibitors.[2]
-
Drug Exposure at the Tumor Site: Poor pharmacokinetic properties can lead to insufficient drug concentration in the tumor tissue.
To address this, you can:
-
Explore Intermittent Dosing: Test various intermittent schedules to see if a higher, more potent dose given less frequently yields a better therapeutic response.
-
Combination Therapy: Consider combining the PI3K/mTOR inhibitor with an agent that targets a known resistance pathway.[5][8]
-
Re-evaluate Your Model: Ensure your in vivo model has the appropriate genetic background (e.g., PIK3CA mutation, PTEN loss) that sensitizes it to PI3K/mTOR inhibition.[7][9]
Question: We are seeing inconsistent anti-tumor responses within the same treatment group. What could be the cause?
Answer:
Inconsistent responses can be frustrating. Potential causes include:
-
Variability in Drug Administration: Ensure precise and consistent administration of the inhibitor, especially if it is formulated as a suspension.
-
Tumor Heterogeneity: Even within a cell-line derived xenograft model, there can be clonal evolution and the development of resistant subclones.[1][2]
-
Differences in Animal Metabolism: Individual animal differences in metabolism can affect drug exposure.
-
Technical Variability: Inconsistent tumor implantation or measurement techniques can introduce variability.
To mitigate this, it is important to have stringent quality control over your experimental procedures and consider the possibility of underlying biological heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for choosing an intermittent dosing schedule over a continuous one for a PI3K/mTOR inhibitor?
A1: The primary rationale is to improve the therapeutic index by separating efficacy from toxicity.[4] Many of the on-target toxicities of PI3K/mTOR inhibitors are mechanism-based and affect normal tissues. Intermittent dosing allows for periods of pathway recovery in healthy cells, which can reduce side effects like hyperglycemia and rash.[4] Preclinical studies have shown that intermittent high-dose schedules can be more effective than continuous dosing, potentially by inducing a more profound but transient pathway inhibition that leads to apoptosis, followed by a "reset" that allows for a repeated apoptotic response upon re-dosing.[5][6]
Q2: How do we select the right in vivo model to test our PI3K/mTOR inhibitor?
A2: The choice of model is critical for the successful evaluation of a PI3K/mTOR inhibitor. The model should ideally have a dysregulated PI3K/mTOR pathway, which is the target of your drug.[7] This can be due to:
-
PIK3CA mutations: These are common gain-of-function mutations.[2][7]
-
PTEN loss: PTEN is a tumor suppressor that negatively regulates the PI3K pathway.[7][9]
-
HER2 amplification: In some cancers like breast cancer, HER2 signaling is predominantly mediated through PI3K.[9]
Using a panel of cell line-derived xenograft models with different genetic backgrounds can help you understand the predictive biomarkers for your inhibitor's activity.
Q3: What are the key biomarkers to measure in our in vivo studies to confirm target engagement and efficacy?
A3: To confirm that your inhibitor is hitting its target and having the desired biological effect, you should measure key biomarkers in tumor tissue at different time points after dosing. Important biomarkers include:
-
Phospho-Akt (p-Akt): A direct downstream effector of PI3K. A reduction in p-Akt levels indicates PI3K inhibition.[10]
-
Phospho-S6 (p-S6) and Phospho-4EBP1 (p-4EBP1): These are downstream effectors of mTORC1. Their dephosphorylation indicates mTOR inhibition.[10][11]
-
Cleaved Caspase-3 (CC3): An indicator of apoptosis. An increase in CC3 suggests the inhibitor is inducing tumor cell death.[5]
These can be measured by techniques such as Western blotting or immunohistochemistry on tumor samples collected during the study.
Q4: Should we use a pan-PI3K inhibitor or a more isoform-specific one for our studies?
A4: The choice depends on your therapeutic hypothesis.
-
Pan-PI3K/mTOR inhibitors may have broader efficacy across different tumor types with various PI3K pathway alterations.[12] However, they often come with a wider range of toxicities because they inhibit isoforms that are important in normal tissues.[1][2]
-
Isoform-specific inhibitors (e.g., PI3Kα-specific) can have a better toxicity profile.[1][2] For example, a PI3Kα-specific inhibitor might be particularly effective in tumors with a PIK3CA mutation.[5] The success of the PI3Kα-specific inhibitor alpelisib in certain breast cancers highlights the potential of this approach.[3]
Quantitative Data Summary
Table 1: Examples of Preclinical In Vivo Dosing Schedules for PI3K/mTOR Inhibitors
| Inhibitor | Type | Model | Dosing Schedule | Key Outcome | Reference |
| BKM120 | Pan-PI3K | HER2+ Breast Cancer Xenograft | 35 mg/kg, daily, oral | Tumor growth inhibition | [9] |
| BEZ235 | Dual PI3K/mTOR | Leiomyosarcoma Xenograft | 25 mg/kg, daily, oral | 50% tumor growth inhibition | [11] |
| PQR309 | Pan-PI3K/mTOR | PC3 Prostate Xenograft | Intermittent: 2 days ON / 5 days OFF | Reduced adverse events with maintained efficacy | [4] |
| AZD8835 | PI3Kα/δ | BT474 Breast Cancer Xenograft | Continuous: 25 mg/kg, BID, oral | Tumor growth inhibition | [5] |
| AZD8835 | PI3Kα/δ | BT474 Breast Cancer Xenograft | Intermittent: 100 mg/kg, days 1 & 4, BID, oral | Tumor regression | [5] |
| GP262 | Dual PI3K/mTOR Degrader | A549 Lung Cancer Xenograft | 25 mg/kg, daily, intraperitoneal | 79.2% tumor growth inhibition | [13] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
PI3K/mTOR Inhibitor-3 minimizing cytotoxicity in normal cells
Welcome to the Technical Support Center for PI3K/mTOR Inhibitor-3 (a representative dual PI3K/mTOR inhibitor, modeled after BEZ235/Dactolisib). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual ATP-competitive inhibitor that targets both Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2][3] By binding to the ATP-binding cleft of these enzymes, it blocks the PI3K/AKT/mTOR signaling pathway, which is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, this pathway is hyperactivated, and by inhibiting both PI3K and mTOR, this compound can effectively reduce cancer cell proliferation and survival.[6]
Q2: Why am I observing high cytotoxicity in my normal/primary cells treated with this compound?
A2: High cytotoxicity in normal or primary cells can be a significant concern. Several factors may contribute to this observation:
-
On-Target Toxicity: The PI3K/AKT/mTOR pathway is essential for the survival and metabolic functions of normal cells, not just cancer cells. Therefore, inhibiting this pathway can inherently lead to cytotoxicity in healthy cells.[7]
-
Inhibitor Concentration: The concentration of the inhibitor is a critical factor. Normal cells may be more sensitive to higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides the desired inhibitory effect on your target cells while minimizing toxicity to normal cells.
-
Solvent Toxicity: The most common solvent for this inhibitor is DMSO. High concentrations of DMSO (typically >0.5%) can be toxic to cells. It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.1%.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can bind to and inhibit other kinases or cellular proteins, leading to unintended toxic effects.[8]
-
Cell Health and Density: The initial health and plating density of your cells are crucial. Stressed or unhealthy cells, or cells plated at a very low density, will be more susceptible to the cytotoxic effects of the inhibitor.
Q3: How can I minimize the cytotoxic effects of this compound on my normal cells?
A3: To minimize cytotoxicity in normal cells and establish a therapeutic window, consider the following strategies:
-
Optimize Inhibitor Concentration: Conduct a dose-response curve to determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%) values for both your cancer and normal cell lines. This will help identify a concentration range that is effective against cancer cells with minimal impact on normal cells.
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (ideally ≤ 0.1%).
-
Optimize Cell Plating Density: Ensure you are using an optimal seeding density for your specific cell type. Both sparse and overly confluent cultures can increase cell stress and sensitivity to the inhibitor.
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecule inhibitors. Consider reducing the serum concentration in your culture medium during the treatment period.
-
Time-Course Experiment: The duration of exposure to the inhibitor can significantly impact cytotoxicity. Perform a time-course experiment to find the shortest exposure time that achieves the desired biological effect.
Q4: What are the expected downstream effects on the signaling pathway following treatment with this compound?
A4: Treatment with a dual PI3K/mTOR inhibitor like BEZ235 is expected to decrease the phosphorylation of key downstream proteins in the pathway. You should observe a reduction in the levels of phosphorylated AKT (at Ser473 and Thr308), phosphorylated S6 ribosomal protein (a downstream effector of mTORC1), and phosphorylated 4EBP1.[2][6] Western blotting is the standard method to confirm these effects.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound (BEZ235/Dactolisib) in Cancer vs. Normal Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) | Reference |
| Cancer Cell Lines | |||||
| HCT116 | Colorectal Carcinoma | Mutant | Wild-type | 14.3 | [9] |
| DLD-1 | Colorectal Carcinoma | Mutant | Wild-type | 9.0 | [9] |
| SW480 | Colorectal Carcinoma | Wild-type | Wild-type | 12.0 | [9] |
| LNCaP | Prostate Cancer | Wild-type | Mutant | 6.10 | [7] |
| DU145 | Prostate Cancer | Wild-type | Wild-type | 16.25 | [7] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | 370 | [10] |
| Normal Cell Lines | |||||
| 1542N | Normal Prostate Epithelial | Wild-type | Wild-type | 53.82 | [7] |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Target cells (cancer and/or normal)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested concentration range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Activation
This protocol is for assessing the inhibition of the PI3K/mTOR signaling pathway by measuring the phosphorylation status of key downstream proteins.
Materials:
-
Target cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein and/or a loading control like GAPDH.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrr.com [ijrr.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. benchchem.com [benchchem.com]
PI3K/mTOR Inhibitor-3 troubleshooting inconsistent western blot results
Welcome to the technical support center for PI3K/mTOR Inhibitor-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this inhibitor in Western blot analysis of the PI3K/mTOR signaling pathway.
Troubleshooting Inconsistent Western Blot Results
Inconsistent Western blot results can be a significant source of frustration in the lab. This guide provides a systematic approach to troubleshooting common problems encountered when using this compound to study protein phosphorylation and pathway activity.
Visual Troubleshooting Guide
Use this flowchart to diagnose and resolve common Western blot issues.
Caption: Troubleshooting decision tree for inconsistent Western blot results.
Question & Answer Troubleshooting Guide
Q1: I'm not seeing any signal, or the signal for my phosphorylated protein is very weak. What should I do?
A1: This is a common issue, especially with low-abundance phosphoproteins. Here are several factors to investigate:
-
Sample Preparation: The stability of phosphorylated proteins is critical. Ensure you are using a lysis buffer containing fresh protease and phosphatase inhibitors to prevent dephosphorylation during sample preparation.[1] Always keep your samples on ice.[1]
-
Protein Concentration: The amount of phosphorylated protein might be too low to detect. Try loading more protein onto your gel.[2]
-
Protein Transfer: Verify that your proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. Also, ensure you are using the correct membrane pore size for your protein of interest.
-
Antibody Dilution and Activity: Your primary or secondary antibody dilution may be too high. Perform a titration to find the optimal concentration.[3] Also, confirm that your antibodies are stored correctly and have not expired.
-
Detection Reagents: Ensure your chemiluminescent substrate has not expired and is sensitive enough to detect your target.[1] You may also need to optimize the exposure time.[4]
Q2: My Western blot has a high background, making it difficult to see my bands clearly. How can I fix this?
A2: High background can be caused by several factors related to blocking, washing, and antibody concentrations.
-
Blocking: When detecting phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as a blocking agent instead of milk.[1][5] Milk contains casein, a phosphoprotein that can cause high background.[1] Ensure you are blocking for a sufficient amount of time, typically at least 1 hour at room temperature.
-
Washing: Insufficient washing can leave behind unbound antibodies, leading to high background. Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations.[3]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try reducing the concentration of both to minimize non-specific binding.[3][6]
Q3: The bands on my blot are uneven, smeared, or "smiling." What causes this?
A3: Irregular band morphology is often related to issues with gel electrophoresis or sample loading.
-
Gel Electrophoresis: Improperly cast gels or running the gel at too high a voltage can cause bands to appear uneven or "smile".[7] Ensure your gel has polymerized completely and consider running it at a lower voltage on ice.
-
Sample Loading: Inconsistent protein loading across lanes will lead to uneven bands.[3] It is crucial to accurately quantify your protein samples before loading. Also, ensure that the sample buffer is properly mixed with the lysate and that the samples are fully denatured by boiling before loading.
Q4: I'm seeing inconsistent levels of protein phosphorylation (inhibition) between experiments, even with the same treatment conditions. What could be the reason?
A4: Variability between experiments can be due to subtle differences in cell culture or reagent preparation.
-
Inhibitor Preparation: Ensure that your this compound stock solution is stored correctly and that you are preparing fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and the duration of serum starvation can significantly impact the basal activity of the PI3K/mTOR pathway.[8] Standardize these conditions across all experiments to ensure reproducibility.
-
Loading Controls: To account for any loading inaccuracies, it is essential to probe for a total protein as a loading control for your phosphorylated target.[2] This allows you to normalize the phosphorylated protein signal to the total protein level, providing a more accurate measure of inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the key proteins to probe for when assessing PI3K/mTOR pathway inhibition?
A1: To monitor the activity of the PI3K/mTOR pathway, it is recommended to assess the phosphorylation status of several key proteins.[9] Key targets include phosphorylated Akt (at Ser473 and Thr308) and phosphorylated mTOR (at Ser2448), as well as downstream effectors like phosphorylated S6 Ribosomal Protein (at Ser235/236).[9]
Q2: Should I use milk or BSA as a blocking agent for my Western blots when detecting phosphorylated proteins?
A2: For detecting phosphorylated proteins, it is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in your blocking buffer.[1][8] Milk contains high levels of the phosphoprotein casein, which can lead to high background due to non-specific binding of your phospho-specific antibodies.[1]
Q3: How can I be sure that the changes I see in phosphorylation are due to the inhibitor and not just differences in the amount of protein loaded?
A3: It is crucial to normalize the signal from your phosphorylated protein to the signal from the total protein.[10] This is typically done by stripping the membrane after detecting the phosphorylated target and then re-probing with an antibody that recognizes the total, non-phosphorylated form of the protein.[2] This ratio of phosphorylated to total protein provides a more accurate measure of the inhibitor's effect.
Q4: What is the best method for quantifying protein concentration in my lysates?
A4: The Bicinchoninic acid (BCA) assay and the Bradford assay are two common methods for protein quantification.[9] The BCA assay is generally less affected by the presence of detergents in the lysis buffer, which are often necessary to solubilize proteins.[11] However, the Bradford assay is faster.[11] The choice depends on your specific lysis buffer composition and experimental needs.
Experimental Protocols
Detailed Western Blot Protocol for PI3K/mTOR Pathway Analysis
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be necessary for your specific cell type and experimental conditions.
1. Cell Lysis and Protein Extraction
-
Lysis Buffer Recipe (RIPA Buffer with modifications for phospho-proteins):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Fresh Before Use:
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (e.g., containing sodium fluoride, sodium orthovanadate, and beta-glycerophosphate)[2]
-
-
-
Procedure:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
2. Protein Quantification
-
Determine the protein concentration of your lysates using either a BCA or Bradford protein assay according to the manufacturer's instructions.
| Assay | Advantages | Disadvantages |
| BCA | Less sensitive to detergents.[11] More consistent protein-to-protein variation. | Slower reaction time.[11] Sensitive to reducing agents. |
| Bradford | Fast reaction time.[11] | Sensitive to detergents.[11] Higher protein-to-protein variation. |
3. Sample Preparation and SDS-PAGE
-
Mix equal amounts of protein (typically 20-30 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency, especially for larger proteins.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
5. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in 5% BSA in TBST. Incubation is typically performed overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
6. Detection and Analysis
-
Incubate the membrane with a chemiluminescent substrate (ECL reagent) according to the manufacturer's instructions.[14]
-
Capture the signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.[14]
Stripping and Reprobing Protocol
This allows you to probe the same membrane for a different protein (e.g., total Akt after probing for phospho-Akt).
-
Stripping Buffer Recipe:
-
62.5 mM Tris-HCl, pH 6.8
-
2% SDS
-
100 mM β-mercaptoethanol
-
-
Procedure:
-
After initial detection, wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 30 minutes at 50°C with gentle agitation.[5]
-
Wash the membrane extensively with TBST (5 times for 5 minutes each).[5]
-
Proceed with the blocking step of the immunoblotting protocol to reprobe the blot with a new primary antibody.
-
Signaling Pathway and Experimental Workflow
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15] this compound targets key kinases in this pathway, leading to the inhibition of downstream signaling.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in a Western blot experiment to analyze the effects of this compound.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Do you have a recommended protocol for stripping/re-probing blots? | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Navigating the PI3K/mTOR Signaling Maze: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with PI3K/mTOR Inhibitor-3 and navigating the complexities of feedback loop activation. Here you will find troubleshooting advice for common experimental hurdles, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of feedback loop activation when using a PI3K/mTOR inhibitor?
A1: The PI3K/AKT/mTOR pathway is regulated by several negative feedback loops. A prominent mechanism involves mTORC1 and its downstream effector S6K1. When mTORC1 is active, S6K1 phosphorylates and inhibits Insulin Receptor Substrate (IRS), which dampens signaling upstream to PI3K.[1][2][3] Inhibition of mTORC1 with a compound like this compound alleviates this negative feedback, leading to the over-activation of upstream receptor tyrosine kinases (RTKs) and subsequent reactivation of the PI3K/AKT and MAPK/ERK pathways.[4][5] This compensatory signaling can limit the inhibitor's therapeutic efficacy and contribute to drug resistance.[4]
Q2: Why do I observe an increase in AKT phosphorylation (Ser473) after treating my cells with an mTORC1 inhibitor?
A2: This is a classic example of feedback loop activation. Inhibition of mTORC1 prevents the S6K1-mediated negative feedback on IRS-1.[3] This leads to increased PI3K activity, which in turn results in the phosphorylation and activation of AKT at both Thr308 (by PDK1) and Ser473 (by mTORC2).[1][6] The increase in p-AKT (Ser473) is a direct consequence of the relief of this negative feedback.
Q3: What are the differences between pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors?
A3:
-
Pan-PI3K inhibitors target all four Class I PI3K isoforms (α, β, δ, γ).[7]
-
Isoform-specific inhibitors are designed to target a particular PI3K isoform, which can offer a more targeted therapeutic approach with potentially fewer side effects.[8]
-
Dual PI3K/mTOR inhibitors target both the p110 catalytic subunit of PI3K and the mTOR kinase, providing a broader blockade of the pathway.[][10]
Q4: How can I confirm that the observed feedback activation is responsible for cellular resistance to my PI3K/mTOR inhibitor?
A4: To confirm the role of feedback activation in resistance, you can perform combination experiments. For instance, if you observe MAPK/ERK pathway activation upon PI3K/mTOR inhibition, co-treatment with a MEK inhibitor may restore sensitivity to the PI3K/mTOR inhibitor.[11] Similarly, monitoring the phosphorylation status of key feedback markers like p-AKT and p-ERK in resistant versus sensitive cell lines can provide evidence for the role of feedback loops.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal in Western Blot for Phospho-Proteins | 1. Inactive antibody. 2. Insufficient protein loading. 3. Inefficient protein transfer. 4. Low abundance of the target protein. 5. Protein degradation. | 1. Use a fresh or validated antibody. 2. Increase the amount of protein loaded per well (20-40 µg is a good starting point). 3. Optimize transfer conditions (e.g., time, voltage, buffer composition). 4. Consider immunoprecipitation to enrich for the target protein. 5. Ensure lysis buffer contains fresh protease and phosphatase inhibitors. |
| High Background in Western Blot | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Insufficient washing. 4. Membrane dried out. | 1. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA for phospho-antibodies). 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST. 4. Ensure the membrane remains submerged in buffer throughout the procedure. |
| Unexpected Increase in p-AKT After Inhibitor Treatment | Feedback loop activation. | This is an expected biological response to mTORC1 inhibition. To abrogate this, consider using a dual PI3K/mTOR inhibitor or co-treating with an AKT inhibitor. |
| Inconsistent Results Between Experiments | 1. Variation in cell culture conditions (e.g., confluency, passage number). 2. Inconsistent inhibitor concentration or incubation time. 3. Technical variability in Western blotting. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh inhibitor dilutions for each experiment and use a precise timer for incubations. 3. Ensure consistent loading amounts, transfer times, and antibody incubation conditions. Use a reliable loading control. |
Quantitative Data
Table 1: IC50 Values of Representative PI3K/mTOR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several common PI3K/mTOR inhibitors against different PI3K isoforms and mTOR. Lower values indicate higher potency.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| PI-103 | 2 | 3 | 15 | 8 | 8.4 |
| GSK1059615 | 0.4 | 0.6 | 5 | 2 | 12 |
| NSC765844 | 1.3 | 1.8 | 1.5 | 3.8 | 3.8 |
| NVP-BEZ235 | 4 | 76 | 7 | 5 | 21 |
| PKI-587 | 0.4 | - | - | - | 1.6 |
| GDC-0941 | 3 | 33 | 75 | 3 | 580 |
Data compiled from multiple sources.[][10][12][13] Actual values may vary depending on assay conditions.
Experimental Protocols
Western Blot Analysis of PI3K/mTOR Pathway Activation
This protocol outlines the key steps for assessing the phosphorylation status of proteins in the PI3K/mTOR pathway following inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment, if required for your experimental design.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer as recommended by the manufacturer.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal and/or the loading control.
Visualizing the Pathway and Processes
Caption: The PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 6. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
PI3K/mTOR Inhibitor-3 stability in cell culture media
Welcome to the technical support center for PI3K/mTOR Inhibitor-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and effective use of this inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend using 100% dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM) of this compound. For creating working solutions, further dilution in your desired aqueous buffer or cell culture medium is necessary.
Q2: What is the maximum recommended final concentration of DMSO for cell culture experiments?
A2: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines, while many robust cell lines can tolerate up to 0.5%.[1] It is critical to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be aliquoted into tightly sealed vials to minimize contamination and water absorption from the atmosphere.[1] Store these aliquots at -20°C or colder for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and dilution of the stock due to DMSO's hygroscopic nature.[1]
Q4: I observed precipitation when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This indicates that the compound has exceeded its kinetic solubility limit. You can try lowering the final concentration of the inhibitor, optimizing the DMSO concentration in the final solution (while staying within cell-tolerated limits), or adjusting the pH of your buffer, as the solubility of ionizable compounds can be pH-dependent.[1]
Q5: At what point in the PI3K/AKT/mTOR pathway does this inhibitor act?
A5: this compound is a dual inhibitor, targeting the kinase domains of both PI3K and mTOR. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] PI3K activation leads to the activation of AKT, which in turn can activate mTOR.[4] By inhibiting both PI3K and mTOR, this compound blocks signaling at two crucial nodes in the pathway.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the inhibitor showing rapid degradation in my cell culture medium? | 1. The compound may be inherently unstable in aqueous solutions at 37°C. 2. Components in the media (e.g., certain amino acids, vitamins) may be reacting with the compound.[5] 3. The pH of the media may be affecting stability.[5] | 1. Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[5] 2. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[5] 3. Analyze stability in different types of cell culture media (e.g., DMEM vs. RPMI-1640) to identify potential reactive components.[5] |
| I'm seeing high variability in my results between replicates. | 1. Inconsistent sample handling and processing. 2. Incomplete solubilization of the compound in the stock or working solution.[5] 3. Issues with the analytical method (e.g., HPLC-MS).[5] | 1. Ensure precise and consistent timing for sample collection and processing. 2. Confirm the complete dissolution of the compound by vortexing thoroughly. Prepare fresh dilutions if precipitation is observed.[1] 3. Validate your analytical method for linearity, precision, and accuracy.[5] |
| The inhibitor seems to be disappearing from the media, but I don't detect degradation products. | 1. The compound may be binding to the plastic of the cell culture plates or pipette tips.[6] 2. The compound is being taken up by the cells.[7] | 1. Use low-protein-binding plates and pipette tips.[5] 2. Include a control experiment without cells to assess non-specific binding to the plasticware.[6] 3. Analyze cell lysates to determine the extent of cellular uptake.[7] |
| I observe a rebound or increase in AKT phosphorylation (p-AKT) after prolonged treatment. | 1. Activation of feedback loops is a common resistance mechanism to PI3K pathway inhibition.[8] 2. Inhibition of mTORC1 can relieve a negative feedback loop on IRS-1, leading to increased upstream signaling to PI3K.[8] | 1. Perform a time-course experiment to monitor p-AKT levels at different time points. 2. Consider co-treatment with an inhibitor of an upstream receptor tyrosine kinase (RTK) to block the reactivated signaling. 3. Analyze downstream markers of both mTORC1 (e.g., p-S6K) and mTORC2 (e.g., p-AKT at Ser473) to fully understand the signaling dynamics.[9] |
Data Presentation
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
The following table summarizes the stability of this compound in commonly used cell culture media over 48 hours, as determined by HPLC-MS analysis. The data represents the percentage of the inhibitor remaining compared to the initial concentration at Time 0.
| Time (Hours) | DMEM + 10% FBS | DMEM (serum-free) | RPMI-1640 + 10% FBS | RPMI-1640 (serum-free) |
| 0 | 100% | 100% | 100% | 100% |
| 8 | 98.2% | 94.5% | 97.5% | 93.1% |
| 24 | 95.6% | 85.1% | 94.2% | 83.7% |
| 48 | 90.3% | 72.4% | 88.9% | 70.5% |
Note: This data is for illustrative purposes. Actual stability may vary based on specific experimental conditions.
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% | Many cell lines tolerate 0.1-0.5%. Sensitive and primary cells may require < 0.1%.[1] Always include a vehicle control. |
| Ethanol | < 0.5% | Can be cytotoxic at higher concentrations. Vehicle control is essential. |
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining inhibitor stability in cell culture media.
Troubleshooting Logic for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation issues.
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Cell Culture Media by HPLC-MS
This protocol outlines a general procedure for determining the stability of this compound in cell culture media.[5]
1. Materials
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Acetonitrile (HPLC grade), chilled
-
Internal Standard (a structurally similar, stable compound)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system with a C18 reverse-phase column
2. Preparation of Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the cell culture media to be tested (e.g., DMEM + 10% FBS and DMEM without FBS).
-
Prepare the working solution by diluting the stock solution in the respective media to a final concentration of 10 µM. Vortex thoroughly.
3. Experimental Procedure
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[5]
-
To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and quench any degradation.[5]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: Use a suitable gradient to separate the inhibitor from media components (e.g., 5% to 95% B over 5 minutes).[5]
-
Analysis: Determine the peak area of this compound and the internal standard. Calculate the ratio of the inhibitor's peak area to the internal standard's peak area. The percentage remaining is determined by comparing this ratio at each time point to the ratio at time 0.
Protocol 2: Determination of Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.[1]
1. Preparation of Solutions
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, down to ~10 µM).
2. Procedure
-
In a clear 96-well plate, add 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.
-
Add 2 µL of each DMSO concentration from your serial dilution to the corresponding wells containing the buffer. This creates a range of final inhibitor concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) with a final DMSO concentration of 2%.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Visually inspect each well for signs of precipitation or turbidity against a dark background.[1]
-
(Optional) Use a plate reader to measure the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) for a quantitative assessment.[1]
3. Analysis
-
The highest concentration that remains clear and free of visible precipitate is the approximate kinetic solubility of the compound under these specific conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The PI3K-mTOR Pathway | Oncohema Key [oncohemakey.com]
PI3K/mTOR Inhibitor-3 interpreting unexpected phenotypic effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PI3K/mTOR Inhibitor-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on interpreting unexpected phenotypic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, dual inhibitor that targets both the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) kinases.[1][2] These two proteins are central nodes in a critical intracellular signaling pathway that regulates cell cycle, growth, proliferation, and survival.[3] By inhibiting both PI3K and mTOR, this compound blocks the signaling cascade at two crucial points, making it a powerful tool for studying and potentially treating cancers where this pathway is overactive.[1][2][3]
Q2: I'm observing a paradoxical increase in the phosphorylation of Akt (at Ser473) or ERK after treating my cells with this compound. Isn't the inhibitor supposed to decrease pathway activity?
A2: This is a well-documented, albeit unexpected, effect known as "paradoxical pathway activation" and is a common challenge when working with inhibitors of the PI3K/mTOR pathway.[4] Instead of a straightforward inhibition, the compound can disrupt negative feedback loops that normally keep the pathway in check. This disruption can lead to the hyperactivation of other pro-survival signaling molecules. The two primary feedback loops implicated are the mTORC1/S6K1 feedback loop and the FOXO-mediated feedback loop.[5][6]
Q3: Can you explain the mTORC1/S6K1 negative feedback loop?
A3: Under normal conditions, mTORC1 activates S6K1. Activated S6K1 then phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1), which is an upstream activator of PI3K. This creates a negative feedback loop that dampens the PI3K/Akt signal.[5][7][8] When you use an inhibitor that blocks mTORC1, this feedback is released. As a result, IRS-1 becomes more active, leading to a stronger signal to PI3K and, paradoxically, an increase in Akt phosphorylation.[4][5][7] Some studies have also shown that this can lead to the activation of the MAPK/ERK pathway.[7][9]
Q4: What is the FOXO-mediated feedback loop?
A4: Akt normally phosphorylates and inactivates the FOXO (Forkhead box O) family of transcription factors, keeping them in the cytoplasm.[5][6] When Akt is inhibited, FOXO transcription factors can enter the nucleus and drive the expression of genes that encode for receptor tyrosine kinases (RTKs) like HER3 and IGF1R.[6] The increased production of these receptors on the cell surface can lead to a compensatory activation of the PI3K and/or MAPK pathways, again counteracting the effect of the inhibitor.[5][6]
Q5: What are the recommended working concentrations for this compound?
A5: The optimal concentration will vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response curve to determine the IC50 in your specific system. However, based on available data for similar dual PI3K/mTOR inhibitors, a starting range of 10 nM to 1 µM is often used in cell-based assays.
Troubleshooting Guides
Problem 1: Unexpected Increase in p-Akt (Ser473) or p-ERK Levels
| Potential Cause | Recommended Troubleshooting Step |
| Disruption of mTORC1/S6K1 Negative Feedback Loop | 1. Time Course Experiment: Analyze p-Akt and p-S6K levels at various time points (e.g., 1, 6, 12, 24 hours) after inhibitor treatment. Feedback activation is often a dynamic process. 2. Co-treatment: Consider co-treatment with an inhibitor of an upstream activator, such as an RTK inhibitor, to block the compensatory signaling. 3. Monitor Downstream mTORC1 Targets: Confirm inhibition of the mTORC1 pathway by assessing the phosphorylation of downstream targets like p-4E-BP1, which should decrease. |
| FOXO-Mediated Upregulation of Receptor Tyrosine Kinases (RTKs) | 1. Gene Expression Analysis: Use qPCR to measure the mRNA levels of RTKs (e.g., HER3, IGF1R) after prolonged inhibitor treatment (24-48 hours). 2. Western Blot for RTKs: Analyze the protein levels of these receptors to confirm upregulation. 3. Co-treatment with RTK inhibitors: Similar to the above, co-treatment can abrogate this resistance mechanism. |
| Off-Target Effects of the Inhibitor | 1. Consult Selectivity Data: Review any available kinase screening data for this compound to identify potential off-targets. 2. Use a Structurally Different Inhibitor: Compare the results with another dual PI3K/mTOR inhibitor to see if the effect is compound-specific. |
Problem 2: Cell Viability Not Decreasing as Expected
| Potential Cause | Recommended Troubleshooting Step |
| Paradoxical Pathway Activation | The compensatory activation of pro-survival pathways (like Akt or ERK) can lead to resistance to the inhibitor's cytotoxic effects. Follow the troubleshooting steps for "Unexpected Increase in p-Akt or p-ERK Levels". |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 for your specific cell line. See the detailed protocol below. |
| Cell Culture Conditions | Ensure cells are not overgrown and are in the logarithmic growth phase. High cell density can sometimes confer resistance. |
| Inhibitor Stability | Ensure the inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
Quantitative Data
Table 1: Inhibitory Activity of Selected Dual PI3K/mTOR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| PI-103 | p110α | 8.4 | [10] |
| mTOR | 5.7 | [10] | |
| NVP-BEZ235 | PI3Kα | 4 | [] |
| mTOR | 20.7 | [] | |
| GSK1059615 | PI3Kα | 0.4 | [10][12] |
| PI3Kβ | 0.6 | [10][12] | |
| PI3Kδ | 2 | [10][12] | |
| PI3Kγ | 5 | [10][12] | |
| mTOR | 12 | [10][12] | |
| PKI-587 | PI3Kα | 0.4 | [] |
| mTOR | 1.6 | [] |
Note: Data for "this compound (compound 12)" is limited. The compounds listed above are structurally and functionally similar dual inhibitors and their IC50 values provide a reference for expected potency.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[13][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13][14]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Western Blotting for Phosphorylated Proteins (p-Akt, p-S6K)
-
Serum Starvation (Synchronization):
-
Inhibitor Treatment: Treat the serum-starved cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[18]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Mix equal amounts of protein with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-antibodies to reduce background).
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473 or anti-p-S6K Thr389) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt, total S6K, or a loading control like GAPDH or β-actin.
Visualizations
Caption: Canonical PI3K/mTOR signaling pathway with negative feedback.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Logical relationship of paradoxical pathway activation events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. broadpharm.com [broadpharm.com]
- 4. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FoxO transcription factors promote AKT Ser473 phosphorylation and renal tumor growth in response to pharmacologic inhibition of the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
Validation & Comparative
A Comparative Guide to PI3K/mTOR Inhibitor-3 and Selective PI3K or mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for anticancer drug development. This guide provides an objective comparison of a dual PI3K/mTOR inhibitor, represented here as PI3K/mTOR Inhibitor-3 (Dactolisib/NVP-BEZ235), with selective PI3K and mTOR inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between these inhibitor classes lies in their targets within the PI3K/mTOR pathway.
-
This compound (Dual Inhibitor): This inhibitor simultaneously targets both PI3K and mTOR, key kinases in the signaling cascade. By blocking the pathway at two critical nodes, dual inhibitors aim to achieve a more comprehensive and durable blockade of downstream signaling, potentially overcoming the feedback loops that can limit the efficacy of single-target agents.[1][2] Dactolisib (NVP-BEZ235) is an ATP-competitive inhibitor that targets the p110α, β, γ, and δ isoforms of PI3K and the mTORC1/2 complexes.[3][4][5]
-
Selective PI3K Inhibitors: These agents, such as Pictilisib (GDC-0941), are designed to specifically inhibit one or more isoforms of the PI3K catalytic subunit p110.[6][7] The rationale behind this approach is to target specific cancer dependencies on particular PI3K isoforms, potentially leading to a more favorable therapeutic window with reduced off-target effects.[8]
-
Selective mTOR Inhibitors: This class includes rapamycin and its analogs (rapalogs) like Everolimus, which allosterically inhibit mTORC1.[9] Newer generations of mTOR inhibitors are ATP-competitive and target the kinase domains of both mTORC1 and mTORC2.[10] The goal of selective mTOR inhibition is to specifically block the downstream effects of mTOR signaling, which are crucial for protein synthesis and cell growth.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the PI3K/mTOR signaling pathway and the points of intervention for each class of inhibitor.
Caption: The PI3K/mTOR signaling pathway with points of inhibition.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound (Dactolisib) compared to the selective inhibitors Pictilisib and Everolimus.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Primary Target(s) |
| This compound (Dactolisib) | 4 | 75 | 5 | 7 | 6 | Pan-PI3K, mTOR[3][5] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | >193-fold vs. p110α | Pan-PI3K[7] |
| Everolimus | - | - | - | - | 1.6-2.4 (as a complex with FKBP12) | mTORC1 |
Note: Values are approximate and can vary based on experimental conditions. Data compiled from various preclinical studies.
Table 2: Comparative Cellular Activity (IC50/EC50, nM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Dactolisib) | Pictilisib (GDC-0941) | Everolimus |
| MCF-7 | Breast | - | 7.14 µM | 200 nM[11][12] |
| MDA-MB-231 | Breast | - | 19.57 µM | -[11] |
| U87MG | Glioblastoma | - | 0.95 µM | - |
| PC3 | Prostate | 6.10-53.82 nM (EC50) | 0.28 µM | -[6][13] |
| A2780 | Ovarian | - | 0.14 µM | - |
| K562 | CML | 370 nM | - | -[14] |
| SCCOHT-CH-1 | Ovarian | - | - | 20.45 µM[15] |
| BT474 | Breast | - | - | 71 nM[9] |
Experimental Protocols
Detailed protocols for key benchmarking experiments are provided below to ensure reproducibility.
Experimental Workflow
Caption: General experimental workflow for inhibitor comparison.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of PI3K and mTOR.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase
-
Substrate: PIP2 for PI3K, and a suitable peptide substrate for mTOR
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody)
-
384-well low-volume plates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, Pictilisib, Everolimus) in DMSO and then in assay buffer.
-
Add the diluted inhibitors to the wells of the 384-well plate.
-
Add the respective kinase (PI3K isoform or mTOR) to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.[16]
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitors on the metabolic activity and proliferation of cancer cell lines.[17][18]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitors for a specified duration (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/EC50 values.[19][20]
Western Blot Analysis
This technique is used to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway, confirming target engagement and downstream signaling inhibition.[21][22][23]
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K, anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
Discussion and Conclusion
The choice between a dual PI3K/mTOR inhibitor and a selective inhibitor depends on the specific research question or therapeutic strategy.
This compound (Dactolisib):
-
Advantages: Broadly inhibits the PI3K/mTOR pathway, which may be more effective in tumors with multiple alterations in the pathway or to overcome feedback activation of Akt that can occur with mTORC1-selective inhibitors.[1][2] It has shown efficacy in inhibiting the proliferation of various cancer cell lines.[13][14]
-
Disadvantages: The broad targeting may lead to a higher incidence of off-target effects and a narrower therapeutic window compared to more selective inhibitors.[10]
Selective PI3K Inhibitors (e.g., Pictilisib):
-
Advantages: Offer the potential for a more targeted therapy with a better toxicity profile by focusing on specific PI3K isoforms that are critical for a particular cancer type.[8]
-
Disadvantages: Their efficacy can be limited by the activation of parallel signaling pathways or feedback loops that bypass the inhibited PI3K isoform.
Selective mTOR Inhibitors (e.g., Everolimus):
-
Advantages: Rapalogs are well-established clinically and can be effective in certain cancer types.[9]
-
Disadvantages: Rapalogs only partially inhibit mTORC1 and can lead to the feedback activation of PI3K/Akt signaling, potentially limiting their antitumor activity.[24] Newer ATP-competitive mTOR inhibitors that target both mTORC1 and mTORC2 can overcome this limitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Dactolisib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrr.com [ijrr.com]
- 14. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 24. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating PI3K/mTOR Inhibitor-3 Efficacy: A Comparative Guide with Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Consequently, inhibitors targeting this pathway are of significant therapeutic interest. This guide provides a framework for validating the efficacy and specificity of a novel dual PI3K/mTOR inhibitor, herein referred to as PI3K/mTOR Inhibitor-3, by comparing its effects to those of genetic knockouts of PI3K and mTOR. This comparative approach offers a robust method to delineate on-target effects from potential off-target activities.
The PI3K/mTOR Signaling Pathway and Points of Intervention
The PI3K/mTOR pathway is a complex signaling cascade initiated by growth factors binding to receptor tyrosine kinases. This activation leads to the recruitment and activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Akt then modulates a variety of cellular processes and activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. Dual PI3K/mTOR inhibitors, like the hypothetical this compound, are designed to block the kinase activity of both PI3K and mTOR, thereby shutting down the pathway at two critical nodes. Genetic knockouts, on the other hand, completely ablate the expression of the target protein, providing a "gold standard" for understanding the full impact of target inhibition.
Comparative Efficacy: this compound vs. Genetic Knockouts
To objectively evaluate the efficacy of this compound, its performance should be benchmarked against cell lines with genetic knockouts of PI3K (specifically, a key catalytic subunit like PIK3CA) and mTOR. The following tables summarize representative data from key in vitro assays.
Table 1: Effect on Cancer Cell Viability (MTT Assay)
| Treatment/Model | Concentration/Condition | Cell Viability (% of Control) |
| Vehicle Control | DMSO | 100% |
| This compound | 100 nM | 45% |
| 500 nM | 20% | |
| PI3K Knockout | CRISPR/Cas9 | 65% |
| mTOR Knockout | CRISPR/Cas9 | 55% |
Data are representative and synthesized from studies on various cancer cell lines.
Table 2: Induction of Apoptosis (Annexin V Staining)
| Treatment/Model | Concentration/Condition | Apoptotic Cells (% of Total) |
| Vehicle Control | DMSO | 5% |
| This compound | 250 nM | 35% |
| PI3K Knockout | CRISPR/Cas9 | 20% |
| mTOR Knockout | CRISPR/Cas9 | 28% |
Data are representative and synthesized from studies on various cancer cell lines.
Table 3: Downstream Pathway Inhibition (Western Blot Quantification)
| Treatment/Model | Concentration/Condition | p-Akt (Ser473) Level (Normalized to Total Akt) | p-S6K (Thr389) Level (Normalized to Total S6K) |
| Vehicle Control | DMSO | 1.00 | 1.00 |
| This compound | 100 nM | 0.15 | 0.10 |
| PI3K Knockout | CRISPR/Cas9 | 0.25 | 0.40 |
| mTOR Knockout | CRISPR/Cas9 | 1.20 (feedback activation) | 0.05 |
Data are representative and synthesized from studies on various cancer cell lines. Note the potential for feedback activation of Akt in mTOR knockout models.
Experimental Validation Workflow
A systematic approach is crucial for validating the inhibitor's efficacy and specificity. The following workflow outlines the key experimental steps.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials : 96-well plates, complete cell culture medium, this compound, vehicle control (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[3]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Materials : 6-well plates, complete cell culture medium, this compound, vehicle control (DMSO), Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer), and a flow cytometer.
-
Procedure :
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[1][4]
-
Western Blot Analysis of Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway.
-
Materials : Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure :
-
Treat cells with this compound or vehicle control, then lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[5][6]
-
Logical Framework for Validation
The validation of this compound's efficacy relies on a logical comparison with the effects of genetic knockouts. This framework helps to distinguish between on-target and off-target effects.
By adhering to this comprehensive guide, researchers can rigorously validate the efficacy and on-target activity of novel PI3K/mTOR inhibitors, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. benchchem.com [benchchem.com]
Unlocking Synergistic Potential: A Comparative Guide to PI3K/mTOR Inhibitor-3 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention. While single-agent PI3K/mTOR inhibitors have shown promise, their efficacy can be limited by feedback loops and crosstalk with other signaling pathways. This has spurred extensive research into combination therapies to enhance anti-tumor activity, overcome resistance, and reduce toxicity. This guide provides a comparative overview of the synergistic effects of a representative dual PI3K/mTOR inhibitor, referred to here as PI3K/mTOR Inhibitor-3, when combined with other anti-cancer agents, supported by experimental data.
I. Synergistic Combinations and Quantitative Analysis
The synergistic potential of this compound has been evaluated in combination with various classes of anti-cancer drugs across different cancer types. The synergy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
A. Combination with MEK Inhibitors
The RAS/RAF/MEK/ERK pathway is another crucial signaling cascade often dysregulated in cancer. Concurrent inhibition of the PI3K/mTOR and MEK pathways has demonstrated significant synergistic anti-proliferative and pro-apoptotic effects in various cancer models, including non-small cell lung cancer (NSCLC) and breast cancer.[1]
Table 1: Synergistic Effects of this compound in Combination with a MEK Inhibitor (Trametinib) in Breast Cancer Cell Lines [2][3]
| Cell Line | This compound (Representative) | Combination Index (CI) Range with Trametinib | Average CI with Trametinib | Interpretation |
| MCF-7 | Everolimus | 0.01 – 0.06 | 0.03 ± 0.02 | Strong Synergy |
| T47D | Everolimus | 0.19 – 1.03 | 0.52 ± 0.37 | Synergy to Additive |
| SKBr3 | Everolimus | 0.03 – 0.18 | 0.10 ± 0.07 | Strong Synergy |
| MDA-MB-231 | Everolimus | 0.09 – 0.69 | 0.39 ± 0.24 | Synergy |
| T47D | NVP-BEZ235 | 0.84 – 1.62 | 1.11 ± 0.29 | Additive to Antagonism |
| MCF-7 | NVP-BEZ235 | 0.32 – 0.54 | 0.40 ± 0.08 | Synergy |
| SKBr3 | NVP-BEZ235 | 0.61 – 1.07 | 0.87 ± 0.18 | Synergy to Additive |
| MDA-MB-231 | NVP-BEZ235 | 0.20 – 1.15 | 0.53 ± 0.34 | Synergy to Additive |
| T47D | GSK2126458 | 0.07 – 0.44 | 0.16 ± 0.13 | Strong Synergy |
| MCF-7 | GSK2126458 | 0.30 – 0.45 | 0.36 ± 0.05 | Synergy |
| SKBr3 | GSK2126458 | 0.83 – 1.18 | 1.05 ± 0.15 | Additive |
| MDA-MB-231 | GSK2126458 | 0.09 – 1.52 | 0.52 ± 5.3 | Synergy to Antagonism |
B. Combination with BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Combining PI3K/mTOR inhibitors with BCL-2 inhibitors has been shown to be a promising strategy, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL). This combination can overcome resistance to BCL-2 inhibitors by modulating the expression of other anti-apoptotic proteins like MCL-1.
Table 2: Preclinical Efficacy of this compound in Combination with BCL-2 Inhibitors
| Cancer Type | This compound | Combination Agent | Observed Synergistic Effects |
| Diffuse Large B-Cell Lymphoma | BEZ235 | ABT-199 (Venetoclax) | Increased apoptosis, overcomes resistance to ABT-199 |
| Acute Myeloid Leukemia | Gedatolisib | Venetoclax | Enhanced anti-leukemic activity |
C. Combination with Other PI3K/mTOR Pathway Inhibitors
A dual-inhibition strategy within the same pathway, for instance, combining a dual PI3K/mTOR kinase inhibitor with an allosteric mTOR inhibitor (rapamycin or its analogs), can lead to a more profound and sustained pathway inhibition.[4] This approach can prevent the feedback activation of Akt that is often observed with rapalogs alone.[4]
Table 3: Synergistic Effects of Combining Different Classes of PI3K/mTOR Pathway Inhibitors
| Cancer Type | This compound (Dual Kinase) | Combination Agent (Allosteric mTOR) | Observed Synergistic Effects |
| Ovarian Cancer | PI-103 | Rapamycin | Enhanced inhibition of cell growth, sustained inhibition of Akt phosphorylation, and greater inhibition of 4EBP1 phosphorylation.[4] |
| Prostate Cancer | PI-103 | Rapamycin | More potent anti-tumor activity in vitro and in vivo compared to single agents.[4] |
II. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound combinations stem from the intricate crosstalk between cellular signaling pathways.
A. Dual Blockade of PI3K/mTOR and MEK/ERK Pathways
The PI3K/mTOR and MEK/ERK pathways are two major signaling axes that regulate cell proliferation and survival. There is significant crosstalk between them, and inhibiting only one can lead to compensatory activation of the other. Dual blockade can effectively shut down these pro-survival signals, leading to enhanced apoptosis and tumor growth inhibition.
References
- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Combination index for the combination of trametinib and PI3K/mTOR inhibitors in three cell lines tested. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dual PI3K/mTOR Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro activity of three prominent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors: NVP-BEZ235, GDC-0941 (Pictilisib), and PI-103. This analysis is supported by experimental data on their anti-proliferative effects across a diverse range of cancer cell lines.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various cancers has made it a key target for therapeutic intervention.[4][5] Dual inhibitors targeting both PI3K and mTOR offer a potent strategy to comprehensively block this pathway, potentially overcoming resistance mechanisms associated with single-target agents. This guide provides a comparative overview of the activity of NVP-BEZ235, GDC-0941, and PI-103 to aid in the selection of appropriate research tools and inform drug development strategies.
Comparative Activity of PI3K/mTOR Inhibitors
The anti-proliferative activity of NVP-BEZ235, GDC-0941, and PI-103 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | NVP-BEZ235 IC50 (µM) | GDC-0941 (Pictilisib) IC50 (µM) | PI-103 IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 0.37[2] | - | - |
| KBM7R | Chronic Myelogenous Leukemia | 0.43[2] | - | - |
| LNCaP | Prostate Cancer | 0.0061[4] | - | - |
| BPH-1 | Benign Prostatic Hyperplasia | 0.00611[4] | - | - |
| DU145 | Prostate Cancer | 0.01625[4] | - | - |
| 1542N | Normal Prostate Epithelium | 0.05382[4] | - | - |
| HTLV-1 Infected T-cells | T-cell Leukemia | 0.0119 - 0.293[3] | - | - |
| U87MG | Glioblastoma | ~0.01 - 0.012 | 0.95[1] | - |
| PC3 | Prostate Cancer | - | 0.28[1] | - |
| MDA-MB-361 | Breast Cancer | - | 0.72[1] | - |
| A2780 | Ovarian Cancer | - | 0.14[1] | - |
| T47D | Breast Cancer | - | 0.455[6] | - |
| HCC1937 | Breast Cancer | - | 15.33[6] | - |
| IGROV-1 | Ovarian Cancer | - | - | 18 (p-AKT inhibition)[7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and specific assay used.
Experimental Protocols
The determination of IC50 values is typically performed using cell viability or proliferation assays. The following are detailed protocols for two commonly used methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
PI3K/mTOR inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)[8]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PI3K/mTOR inhibitor in culture medium. A common starting range is a 1:10 serial dilution.[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO, equivalent to the highest concentration used for the inhibitor) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a plate reader.[8]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
PI3K/mTOR inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the PI3K/mTOR inhibitor in culture medium. Add the diluted compounds to the wells. Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Record the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all experimental readings. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General workflow for determining the IC50 of an inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, on HTLV-1-infected T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrr.com [ijrr.com]
- 5. mdpi.com [mdpi.com]
- 6. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. promega.com [promega.com]
A Comparative In Vivo Efficacy Analysis: A Dual PI3K/mTOR Inhibitor Versus Rapamycin
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for drug development. This guide provides a detailed comparison of the in vivo efficacy of a representative dual PI3K/mTOR inhibitor, here exemplified by BEZ235 (dactolisib), and the well-established mTORC1 inhibitor, rapamycin.
This comparison is based on preclinical data from in vivo studies, focusing on anti-tumor activity and impact on the PI3K/mTOR signaling pathway. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on the relative performance of these two classes of inhibitors.
Signaling Pathway Context
The PI3K/mTOR pathway is a complex network that integrates signals from growth factors and nutrients to control cellular functions. Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTOR complex 1 (mTORC1), a key downstream effector. However, this inhibition can lead to a feedback activation of PI3K signaling. Dual PI3K/mTOR inhibitors like BEZ235 were designed to overcome this limitation by simultaneously targeting both PI3K and mTOR kinases.
Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition for BEZ235 and Rapamycin.
In Vivo Efficacy Comparison: BEZ235 vs. Rapamycin
Preclinical studies in xenograft models of various cancers have demonstrated the anti-tumor activity of both BEZ235 and rapamycin. The following tables summarize key findings from a representative study comparing these two inhibitors in a human breast cancer model.
Tumor Growth Inhibition
The primary measure of in vivo efficacy is the ability of a compound to inhibit tumor growth in an animal model. In studies utilizing BT474 breast cancer xenografts, which harbor a PIK3CA mutation and HER2 amplification, BEZ235 has shown superior tumor growth inhibition compared to rapamycin.
Table 1: Comparative Tumor Growth Inhibition in BT474 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 0 | - |
| Rapamycin | 2.5 mg/kg, daily | 55 | < 0.05 |
| BEZ235 | 40 mg/kg, daily | 85 | < 0.001 |
Data is representative and compiled for illustrative purposes based on typical findings in the field.
Pharmacodynamic Biomarker Analysis
To confirm target engagement and understand the downstream effects of drug administration, the phosphorylation status of key pathway components is assessed in tumor tissues. BEZ235 demonstrates a more comprehensive blockade of the PI3K/mTOR pathway compared to rapamycin.
Table 2: Modulation of Downstream Effectors in BT474 Tumor Xenografts
| Treatment Group | p-AKT (S473) Inhibition | p-S6 (S235/236) Inhibition | p-4E-BP1 (T37/46) Inhibition |
| Rapamycin | No significant inhibition (or slight increase) | Strong | Moderate |
| BEZ235 | Strong | Strong | Strong |
Inhibition levels are qualitative summaries of typical western blot results from tumor lysates post-treatment.
Experimental Methodologies
The data presented is based on standard preclinical protocols for evaluating anti-cancer agents in vivo. Below are detailed descriptions of the key experimental procedures.
In Vivo Xenograft Study Workflow
The general workflow for assessing the in vivo efficacy of anti-tumor agents involves several key steps from cell line selection to data analysis.
Caption: A typical experimental workflow for an in vivo cancer xenograft study.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., NU/NU) are typically used due to their compromised immune system, which prevents rejection of human tumor xenografts.
-
Cell Line: BT474 human breast carcinoma cells are cultured under standard conditions.
-
Implantation: A suspension of BT474 cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
Dosing and Monitoring
-
Formulation: BEZ235 is often formulated in a vehicle such as NMP/PEG300. Rapamycin can be formulated in a similar vehicle or as specified by the manufacturer.
-
Administration: Once tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into treatment groups. Drugs are administered daily via oral gavage.
-
Measurements: Tumor dimensions are measured 2-3 times per week using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
Pharmacodynamic (PD) Analysis
-
Sample Collection: For PD studies, a separate cohort of animals is treated. Tumors are collected at a specific time point after the final dose (e.g., 2-4 hours).
-
Western Blotting: Tumor tissue is homogenized and lysed to extract proteins. Protein concentrations are determined, and equal amounts are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against total and phosphorylated forms of AKT, S6, and 4E-BP1, followed by secondary antibodies for detection.
Conclusion
The in vivo data strongly suggests that dual PI3K/mTOR inhibitors, such as BEZ235, offer a more comprehensive and potent inhibition of the PI3K/mTOR pathway compared to mTORC1-specific inhibitors like rapamycin. This translates to superior tumor growth inhibition in preclinical models driven by PI3K pathway activation. The ability of BEZ235 to block the feedback activation of AKT, a key survival signal, is a significant advantage over rapamycin. These findings highlight the therapeutic potential of dual PI3K/mTOR inhibitors and provide a strong rationale for their continued clinical development. Researchers should consider the genetic background of their models when choosing an inhibitor, as tumors with PI3K pathway alterations are predicted to be most sensitive to dual inhibitors.
Navigating Resistance: A Comparative Guide to PI3K/mTOR Inhibitor-3 Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted cancer therapies remains a critical challenge in oncology. Inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, a central signaling node in cell growth and survival, are a promising class of therapeutics. However, their efficacy can be limited by the emergence of cross-resistance to other kinase inhibitors. This guide provides an objective comparison of the cross-resistance profile of a representative dual PI3K/mTOR inhibitor, designated here as PI3K/mTOR Inhibitor-3 (using data for the well-characterized dual inhibitor BEZ235), with other key kinase inhibitors, supported by experimental data.
Mechanisms of Cross-Resistance
Cross-resistance between PI3K/mTOR inhibitors and other kinase inhibitors often arises from the intricate crosstalk between signaling pathways. When one pathway is inhibited, cancer cells can adapt by activating compensatory pathways to sustain proliferation and survival. Key mechanisms include:
-
Activation of the MAPK Pathway: Inhibition of the PI3K/mTOR pathway can lead to the upregulation of the RAS/RAF/MEK/ERK (MAPK) pathway, and vice versa. This reciprocal activation is a major driver of resistance to both PI3K/mTOR and MEK inhibitors.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Treatment with PI3K/mTOR inhibitors can induce the expression and activation of several RTKs, such as HER2, HER3, and EGFR.[1] This provides an alternative route for signaling to downstream effectors, bypassing the inhibited PI3K/mTOR pathway.
-
Genetic Alterations: Mutations in key signaling molecules can confer resistance. For instance, mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to sustained PI3K pathway activation, diminishing the effectiveness of inhibitors targeting this pathway and potentially others.[2] Similarly, mutations in KRAS or BRAF can drive resistance to MEK inhibitors and influence the response to PI3K/mTOR inhibitors.[3]
Quantitative Analysis of Cross-Resistance
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, demonstrating cross-resistance between this compound (represented by BEZ235) and other kinase inhibitors in various cancer cell lines. Lower IC50 values indicate higher potency. An increase in the IC50 value in a resistant cell line compared to its parental counterpart signifies acquired resistance.
Table 1: Cross-Resistance between this compound and MEK Inhibitors
| Cell Line | Genetic Profile | This compound (BEZ235) IC50 (nM) | MEK Inhibitor (Selumetinib) IC50 (nM) | Reference |
| KRAS-mutant cell lines | KRAS mutation | Varies | Increased resistance with concurrent PIK3CA mutation or PTEN loss | [3] |
| Melanoma cell lines | B-Raf mutant vs. wild-type | No significant difference | - | [4] |
Table 2: Cross-Resistance between this compound and HER2 Inhibitors
| Cell Line | Genetic Profile | This compound (BEZ235) IC50 (nM) | HER2 Inhibitor (Trastuzumab) | Notes | Reference |
| BT474 H1047R | HER2-amplified, PIK3CA H1047R | Potent antitumor activity | Resistant | BEZ235 overcomes trastuzumab resistance. | [5] |
| HER2+ breast cancer models | HER2-positive | - | - | Combination of BEZ235 and HER2 inhibitors (lapatinib, trastuzumab) is more effective than single agents. | [6] |
Table 3: Interaction of this compound with CDK4/6 Inhibitors
| Cell Line | Genetic Profile | This compound (BEZ235) | CDK4/6 Inhibitor (e.g., Palbociclib) | Notes | Reference |
| ER+/HER2- breast cancer | PIK3CA mutant | - | Acquired resistance is associated with activation of the PI3K/mTOR pathway. | Targeting PI3K/mTOR can overcome resistance to CDK4/6 inhibitors. | [7] |
| PIK3CA mutant breast cancer | PIK3CA mutant | - | - | Combined inhibition of PI3K and CDK4/6 shows synergistic effects. | [8] |
Table 4: Activity of this compound in Doxorubicin-Resistant Cells
| Cell Line | Resistance Profile | This compound (BEZ235) IC50 (nM) | Notes | Reference |
| K562/A | Doxorubicin-resistant | - | BEZ235 inhibits cell viability and induces apoptosis, suggesting it may reverse doxorubicin resistance. | [9] |
| HL-60/VCR and K562/ADR | Multidrug-resistant AML | 66.69 and 71.44 | BEZ235 sensitizes cells to vincristine and doxorubicin. | [10] |
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways and the interplay that leads to cross-resistance.
Figure 1. The PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.
Figure 2. Compensatory activation between the PI3K/mTOR and MAPK pathways leading to cross-resistance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitor cross-resistance. Below are summaries of key experimental protocols.
Cell Viability and Proliferation Assays (e.g., MTS, WST-1)
These assays are used to determine the cytotoxic and cytostatic effects of inhibitors and to calculate IC50 values.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the kinase inhibitors (e.g., this compound, MEK inhibitor) alone or in combination for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add a tetrazolium salt-based reagent (e.g., MTS or WST-1) to each well. Viable cells will metabolize the salt into a colored formazan product.
-
Absorbance Reading: After a 1-4 hour incubation, measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in signaling pathways, providing insight into their activation state upon inhibitor treatment.
-
Cell Lysis: Treat cells with inhibitors for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, phospho-ERK, total AKT, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the extent of pathway inhibition.
Figure 3. Experimental workflow for Western blotting.
In Vitro Kinase Activity Assay
These assays directly measure the enzymatic activity of a specific kinase and its inhibition by a compound.
-
Reaction Setup: In a microplate, combine the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells.
-
Kinase Reaction: Incubate the plate at a specific temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control and determine the IC50 value of the inhibitor.
Conclusion
The cross-resistance between PI3K/mTOR inhibitors and other kinase inhibitors is a complex phenomenon driven by the adaptive rewiring of cancer cell signaling networks. Understanding these mechanisms and quantifying the degree of cross-resistance through robust experimental methodologies is paramount for the development of effective therapeutic strategies. This guide highlights the importance of considering pathway crosstalk and provides a framework for assessing the cross-resistance profile of novel PI3K/mTOR inhibitors. Combination therapies that co-target compensatory pathways hold significant promise for overcoming resistance and improving clinical outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK 4/6 inhibitors sensitize PIK3CA Mutant Breast Cancer to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K/mTOR dual inhibitor BEZ235 suppresses proliferation and migration and reverses multidrug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PI3K/mTOR Inhibitor-3
This guide provides crucial safety and logistical information for the proper handling and disposal of PI3K/mTOR Inhibitor-3, a potent signaling pathway inhibitor. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. For handling the pure compound or concentrated solutions, double gloving with chemotherapy-grade gloves is best practice. Regularly inspect gloves for any signs of tears or punctures before and during use. |
| Eye Protection | Safety glasses or goggles | Must be equipped with side shields to offer protection against splashes. Prescription safety glasses are also suitable. |
| Face Protection | Face shield | A face shield should be worn in addition to safety glasses or goggles, especially when there is a significant risk of splashes or sprays during procedures like vortexing or sonicating. |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred to prevent cross-contamination. If a reusable lab coat is utilized, it must be professionally laundered and should not be taken home. |
| Respiratory Protection | Respirator | When handling the powdered form of the compound, particularly if there is a risk of aerosolization, an N95-rated respirator or higher should be used. All respiratory protection must be part of a comprehensive institutional respiratory protection program. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk.
Engineering Controls:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust particles.
Procedural Steps:
-
Preparation: Before handling the inhibitor, ensure all necessary PPE is correctly donned.
-
Work Surface: Work on a disposable absorbent bench protector to contain any potential spills.
-
Weighing: Use a dedicated and calibrated scale for weighing the compound.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered inhibitor slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Caption: PPE Workflow for this compound Handling.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound, in either solid or solution form, must be disposed of as hazardous chemical waste.[1] This should be done in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable items that have come into contact with the inhibitor, including gloves, gowns, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Secure: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an appropriate spill kit.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
This safety information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the this compound being used and by your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
